2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFRTWITLNSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248787 | |
| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159782-19-1 | |
| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159782-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(3-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug development. The guide details the primary synthetic methodologies, including the Doebner and Pfitzinger reactions, providing step-by-step experimental protocols. Furthermore, it consolidates the available quantitative and qualitative data for the target compound and its analogues to facilitate research and development efforts.
Introduction
Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor properties, have made them a focal point of synthetic and medicinal chemistry research. The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses specifically on the synthesis of this compound, detailing the established chemical pathways for its preparation.
Synthetic Pathways
The synthesis of this compound can be primarily achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction is a three-component condensation reaction that provides a direct route to quinoline-4-carboxylic acids. For the synthesis of the target molecule, this reaction involves the condensation of aniline, 3-methoxybenzaldehyde, and pyruvic acid.
Reaction Scheme:
The reaction typically proceeds in a suitable solvent, often in the presence of a catalyst, and may require heating.
Pfitzinger Reaction
The Pfitzinger reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. To synthesize this compound via this route, isatin is reacted with 1-(3-methoxyphenyl)ethanone (3-methoxyacetophenone).
Reaction Scheme:
The reaction is typically carried out in a basic medium, such as an aqueous or alcoholic solution of potassium hydroxide, and usually requires reflux temperatures.
Experimental Protocols
General Protocol for Doebner Reaction
This protocol is a general method for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives and can be adapted for the synthesis of the target compound.
Materials:
-
Aniline (1.0 eq)
-
3-Methoxybenzaldehyde (1.0 eq)
-
Pyruvic acid (1.0 eq)
-
Ethanol
-
Catalyst (e.g., a reusable solid acid catalyst)[1]
Procedure:
-
In a round-bottom flask, a mixture of 3-methoxybenzaldehyde (1 mmol), pyruvic acid (1 mmol), aniline (1 mmol), and a catalytic amount of a suitable catalyst is prepared.[1]
-
The mixture is stirred vigorously at 80 °C under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.[1][2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.[2]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.[2]
General Protocol for Pfitzinger Reaction
This protocol provides a general framework for the synthesis of quinoline-4-carboxylic acids and can be adapted for the target molecule.
Materials:
-
Isatin (1.0 eq)
-
1-(3-Methoxyphenyl)ethanone (1.0 eq)
-
Potassium hydroxide (or other strong base)
-
Ethanol or another suitable protic solvent
-
Water
-
Hydrochloric acid or acetic acid (for acidification)
Procedure:
-
In a round-bottom flask, isatin is dissolved in an aqueous or ethanolic solution of potassium hydroxide.
-
1-(3-Methoxyphenyl)ethanone is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.
-
After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
The aqueous layer is then carefully acidified with hydrochloric acid or acetic acid to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes the characterization data for a closely related analogue, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid . This data can serve as a valuable reference for the characterization of the target compound.
| Property | Data for 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid[1] |
| Melting Point (°C) | 287–288 |
| Yield (%) | Not explicitly stated for this specific compound, but generally high for the reported method. |
| FT-IR (KBr, ν, cm⁻¹) | 3446, 3061, 2972, 1704, 1583, 1278, 751 |
| ¹H NMR (400 MHz, DMSO-d₆, δ, ppm) | 14.00 (br s, 1H, OH), 9.38 (d, 1H, J = 8 Hz), 8.53 (d, 1H, J = 8 Hz), 8.46 (s, 1H), 8.07–8.02 (m, 2H), 7.99–7.76 (m, 4H), 7.12 (d, 1H, J = 8 Hz), 3.884 (s, 3H, OMe) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ, ppm) | 167.9, 154.2, 149.6, 146.9, 146.1, 137.7, 133.1, 130.7, 130.7, 128.7, 128.0, 127.9, 127.2, 124.3, 122.4, 121.3, 118.5, 118.3, 113.9, 112.2, 55.6 |
Visualizations
Synthetic Pathways
The following diagrams illustrate the general synthetic pathways described in this guide.
Caption: Doebner Reaction for the synthesis of the target compound.
Caption: Pfitzinger Reaction for the synthesis of the target compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and purification of quinoline-4-carboxylic acids.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted values from computational models and relevant data from structurally similar compounds. It also details standardized experimental protocols for the determination of these properties and explores a potential biological mechanism of action based on recent research into related quinoline-4-carboxylic acid derivatives.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are computationally predicted and should be confirmed by experimental analysis.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₇H₁₃NO₃ | ||
| Molecular Weight | 279.29 g/mol | ||
| Melting Point | Not available | Data for the structurally similar 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is 210 °C. | |
| Aqueous Solubility | Not available | Quinoline-4-carboxylic acids generally exhibit low aqueous solubility. | |
| pKa | Not available | The carboxylic acid moiety suggests an acidic pKa. | |
| logP (Octanol-Water Partition Coefficient) | 3.3 | PubChem[1] | This is a predicted value (XlogP). |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: The capillary melting point method is the most common technique.
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for drug absorption and bioavailability.
Methodology: The shake-flask method is a standard protocol.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric titration is a widely used and accurate method.
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Methodology: The shake-flask method is the traditional and most reliable technique.
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Activity and Signaling Pathway
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The deacetylation of histones leads to a more compact chromatin structure, which generally results in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
Inhibition of HDACs by compounds such as 2-phenylquinoline-4-carboxylic acid derivatives can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce several anti-cancer effects, including:
-
Cell Cycle Arrest: Reactivation of cell cycle inhibitors can halt the uncontrolled proliferation of cancer cells.[3]
-
Apoptosis (Programmed Cell Death): Upregulation of pro-apoptotic genes can lead to the self-destruction of cancerous cells.[3]
The general signaling pathway for HDAC inhibition is visualized below.
Caption: Proposed signaling pathway of HDAC inhibition.
Synthetic Workflow
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction, a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.
Caption: General synthetic workflow for this compound.
This technical guide provides a foundational understanding of the physicochemical properties and potential biological activity of this compound. Further experimental validation is necessary to confirm the predicted values and fully elucidate its pharmacological profile.
References
- 1. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid (CAS: 159782-19-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and biological activities, including its roles as a histone deacetylase (HDAC) inhibitor intermediate and a potential antimalarial agent.
Core Compound Data
| Property | Value | Source |
| CAS Number | 159782-19-1 | [1][2] |
| Molecular Formula | C₁₇H₁₃NO₃ | [3] |
| Molecular Weight | 279.29 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | [3] |
| InChI | InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | [3] |
| InChIKey | YBOFRTWITLNSGS-UHFFFAOYSA-N | [3] |
| Appearance | White solid | [5] |
| Melting Point | Not explicitly available for this specific isomer. A related compound, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, has a melting point of 287–288 °C. | [6] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Predicted XlogP | 3.3 | [3] |
Spectral and Analytical Data
| Data Type | Key Findings | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 14.03 (s, 1H), 8.64 (d, J = 8.5 Hz, 1H), 8.44 (s, 1H), 8.17 (d, J = 8.5 Hz, 1H), 7.93–7.80 (m, 3H), 7.71 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.9 Hz, 1H), 7.11 (d, J = 8.3 Hz, 1H), 3.89 (s, 3H). | [5] |
| HRMS (High-Resolution Mass Spectrometry) | [M + H]⁺ calculated for C₁₇H₁₃NO₃: 280.09290, found: 280.09586. | [5] |
| Predicted Collision Cross Section (CCS) | [M+H]⁺: 162.4 Ų; [M+Na]⁺: 171.1 Ų; [M-H]⁻: 167.8 Ų | [3] |
Synthesis
The primary synthetic route for this compound is the Pfitzinger reaction .[7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8]
Experimental Protocol: Pfitzinger Synthesis
This protocol is adapted from established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[8][9][10]
Materials:
-
Isatin
-
3-Methoxyacetophenone
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction)
-
Ethyl acetate (EtOAc) (for crystallization)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of water (e.g., 10 mL) and absolute ethanol (e.g., 250 mL).
-
Formation of the Isatin Salt: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution should change from orange/red to a brownish hue, indicating the formation of the potassium salt of isatinic acid through the hydrolysis of the amide bond in isatin.[7][9]
-
Addition of the Carbonyl Compound: To this mixture, add 3-methoxyacetophenone (0.07-0.15 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 24 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether to remove any unreacted 3-methoxyacetophenone and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the crude product.[8]
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Further purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound as a white solid.[5]
-
Synthesis Workflow
Caption: Pfitzinger reaction workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Quinoline derivatives are a significant class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[11][12] this compound has been specifically investigated as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors and also falls within a class of compounds with potential antimalarial activity.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[13] Dysregulation of HDAC activity is implicated in various cancers, making them a key target for anticancer drug development.[5] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13]
This compound has been utilized as a "cap" group in the design of novel HDAC inhibitors.[5] In this context, the quinoline moiety interacts with the rim of the HDAC active site.[5]
While the subject compound itself is an intermediate, its derivatives function by binding to the active site of HDAC enzymes. The general mechanism for HDAC inhibitors involves three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group. In derivatives of this compound, this compound forms the cap group. The proposed mechanism involves the cap group forming hydrophobic interactions with residues at the entrance of the HDAC active site, the linker occupying the channel, and a ZBG (like a hydroxamic acid or hydrazide) chelating the zinc ion in the catalytic domain, thereby inhibiting the enzyme's activity.[5] This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately leading to anticancer effects such as cell cycle arrest and apoptosis.[14][15]
Caption: General signaling pathway of HDAC inhibition leading to anticancer effects.
Antimalarial Activity
Quinoline-based compounds, such as chloroquine, have historically been cornerstone drugs for the treatment of malaria.[16] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[16][17] Various quinoline-4-carboxylic acid derivatives have demonstrated promising antimalarial activity.[16]
While specific antimalarial data for this compound is not available, its structural class is of high interest. The mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's food vacuole.
This is a generalized protocol for assessing the in vitro antimalarial activity of a compound against Plasmodium falciparum.[16][18]
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2) strains of P. falciparum.
-
Human O+ erythrocytes.
-
RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX.
-
Test compound (this compound) dissolved in DMSO.
-
Chloroquine (as a positive control).
-
96-well microplates.
-
SYBR Green I or other DNA-intercalating dye.
-
Lysis buffer.
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Dilution: Prepare a serial dilution of the test compound and chloroquine in culture medium in a 96-well plate.
-
Incubation: Add the parasitized erythrocyte culture to each well and incubate for 48-72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂ at 37 °C).
-
Quantification of Parasite Growth:
-
After incubation, lyse the red blood cells.
-
Add SYBR Green I dye, which fluoresces upon binding to parasite DNA.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the drug concentration.
-
Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.[16]
-
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis via the Pfitzinger reaction and its role as a key structural component in the development of HDAC inhibitors and potentially novel antimalarial agents make it a compound of high interest for researchers in medicinal chemistry and pharmacology. Further derivatization and biological evaluation of this scaffold are warranted to explore its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 159782-19-1 [chemicalbook.com]
- 3. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. jocpr.com [jocpr.com]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcps.org [ijcps.org]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 15. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry. This document details the synthetic approaches, spectroscopic characterization, and potential biological significance of this compound.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₁₇H₁₃NO₃. Its structure consists of a quinoline core substituted with a methoxyphenyl group at position 2 and a carboxylic acid group at position 4.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | PubChem |
| InChI | InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | PubChem |
| Monoisotopic Mass | 279.08954 Da | PubChem |
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established multicomponent reactions, namely the Doebner reaction and the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[1]
Workflow for the Doebner Synthesis of this compound:
Experimental Protocol (General):
A general procedure for the Doebner reaction involves the following steps:
-
Reaction Setup: In a round-bottom flask, dissolve aniline and 3-methoxybenzaldehyde in a suitable solvent, such as ethanol.
-
Addition of Pyruvic Acid: Add pyruvic acid to the mixture. An acid catalyst, such as hydrochloric acid or a Lewis acid, may be employed to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. The product can then be purified by recrystallization from an appropriate solvent.
Pfitzinger Reaction
The Pfitzinger reaction is another powerful method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3][4][5][6]
Workflow for the Pfitzinger Synthesis of this compound:
Experimental Protocol (General):
A typical Pfitzinger synthesis protocol is as follows:
-
Hydrolysis of Isatin: Dissolve isatin in an aqueous solution of a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid.
-
Condensation: Add 3-methoxyacetophenone to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for an extended period.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude this compound is then collected by filtration and purified by recrystallization.
Spectroscopic Analysis for Structure Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (400 MHz, DMSO-d₆): [7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.70 | s | 1H | N-H |
| 8.11 | dd, J = 8.1, 1.2 Hz | 1H | Ar-H |
| 7.77 | d, J = 8.3 Hz | 1H | Ar-H |
| 7.71 – 7.64 | m | 1H | Ar-H |
| 7.50 | t, J = 7.9 Hz | 1H | Ar-H |
| 7.42 – 7.31 | m | 3H | Ar-H |
| 7.14 | dd, J = 8.2, 1.9 Hz | 1H | Ar-H |
| 6.37 | s | 1H | Ar-H |
| 3.87 | s | 3H | O-CH₃ |
¹³C NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (100 MHz, DMSO-d₆): [7]
| Chemical Shift (δ, ppm) | Assignment |
| 176.97 | C=O |
| 159.52 | Ar-C |
| 149.80 | Ar-C |
| 140.47 | Ar-C |
| 135.59 | Ar-C |
| 131.79 | Ar-C |
| 130.18 | Ar-C |
| 124.90 | Ar-C |
| 124.71 | Ar-C |
| 123.26 | Ar-C |
| 119.60 | Ar-C |
| 118.73 | Ar-C |
| 116.08 | Ar-C |
| 112.81 | Ar-C |
| 107.40 | Ar-C |
| 55.39 | O-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. While experimental mass spectra for this compound are not available in the provided search results, predicted data can be used for preliminary identification.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 280.09682 |
| [M+Na]⁺ | 302.07876 |
| [M-H]⁻ | 278.08226 |
| [M]⁺ | 279.08899 |
General Fragmentation Pattern for Quinoline-4-Carboxylic Acids:
The fragmentation of quinoline-4-carboxylic acids under electron ionization typically involves the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[8] Further fragmentation of the quinoline ring can also be observed.
Workflow for Mass Spectrometry Analysis:
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. Although no specific crystal structure data for this compound has been found in the provided search results, a general protocol for X-ray crystallography is outlined below.
Experimental Protocol (General):
-
Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure and refine the atomic positions to obtain a precise three-dimensional model of the molecule.
Biological Significance and Signaling Pathway
Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities. A significant area of research has focused on their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Inhibition of DHODH Signaling Pathway:
The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication. This makes DHODH an attractive target for the development of anticancer and immunosuppressive agents.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and advanced spectroscopic techniques. While specific experimental data for this compound is limited in the public domain, established synthetic routes like the Doebner and Pfitzinger reactions provide reliable methods for its preparation. Spectroscopic analysis, guided by data from closely related compounds, allows for its structural confirmation. The potential of this class of compounds as inhibitors of the DHODH pathway underscores their importance in ongoing drug discovery and development efforts. Further research to obtain detailed experimental spectroscopic and crystallographic data for the title compound is warranted to fully characterize its properties and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger Reaction [drugfuture.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. myttex.net [myttex.net]
- 7. rsc.org [rsc.org]
- 8. chempap.org [chempap.org]
The Biological Versatility of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of quinoline-4-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing novel drug candidates.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, and its derivatives have given rise to a multitude of clinically significant drugs. Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly privileged structural motif, demonstrating a broad spectrum of biological activities. This technical guide delves into the core aspects of these compounds, offering a detailed overview of their synthesis, multifaceted biological actions, and the experimental methodologies employed in their evaluation.
Synthesis of the Quinoline-4-Carboxylic Acid Core
The construction of the quinoline-4-carboxylic acid scaffold is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods offer versatile pathways to a wide array of substituted derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: The Doebner Reaction
The Doebner reaction provides a three-component one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] A modified hydrogen-transfer protocol has been shown to be effective for a range of anilines, including those bearing electron-withdrawing groups.[2]
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Acetonitrile (MeCN)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature.[2]
-
Stir the reaction mixture at 65 °C for 1 hour.[2]
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[2]
-
Continue to stir the reaction mixture at 65 °C for 20 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by chromatography.[2]
Doebner Reaction Workflow
Experimental Protocol: The Pfitzinger Reaction
The Pfitzinger reaction is another cornerstone for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4]
Materials:
-
Isatin
-
Carbonyl compound (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl) or Acetic acid
Procedure:
-
Dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 ml) and water.[5]
-
Add isatin (0.07 mol) and the carbonyl compound (0.07 mol) to the basic solution.[6]
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[7]
-
Acidify the aqueous layer with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[5]
-
Collect the precipitate by filtration, wash with water, and dry to yield the final product.
Pfitzinger Reaction Workflow
Diverse Biological Activities
Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives. They exert their effects through various mechanisms, including the inhibition of critical signaling pathways and enzymes involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line(s) | IC50 | Mechanism of Action/Target | Reference(s) |
| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 inhibition | [8][9] |
| 5a4 | RAW 264.7 (Macrophage) | 98.2 µg/mL (Low cytotoxicity) | Not specified | [10] |
| 5a7 | RAW 264.7 (Macrophage) | 56.8 µg/mL (Low cytotoxicity) | Not specified | [10] |
| 3j | MCF-7 (Breast) | 82.9% growth reduction at 100 µM | Not specified | [11] |
| C44 | - | 1.0 nM (for human DHODH) | DHODH inhibition | [12] |
Signaling Pathway Inhibition:
Inhibition of the STAT3 Signaling Pathway
-
SIRT3 Pathway: Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex role in cancer, acting as both a tumor suppressor and an oncoprotein depending on the cellular context. Selective inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives has shown promise in treating certain cancers, such as mixed-lineage leukemias.[9]
Inhibition of the SIRT3 Signaling Pathway
Antimicrobial Activity
Quinoline-4-carboxylic acid derivatives have a long history as antimicrobial agents, with some exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 2: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| 5a4 | Staphylococcus aureus | 64 | [10] |
| 5a7 | Escherichia coli | 128 | [10] |
| 9 | Staphylococcus aureus | 0.12 | |
| 9 | Salmonella typhi | 0.12 | |
| 9 | Escherichia coli | 0.12 | |
| 15 | Staphylococcus aureus | 0.8 µM | |
| 15 | Bacillus cereus | 0.8 µM |
Antiviral Activity
The antiviral potential of quinoline-4-carboxylic acid derivatives is an area of growing interest. Certain derivatives have demonstrated efficacy against various viruses, often by targeting host-cell enzymes that are essential for viral replication.
Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Virus | EC50 | Target | Reference(s) |
| C12 | VSV | 0.110 µM | DHODH | [12] |
| C44 | VSV | 1.9 nM | DHODH | [12] |
| C44 | WSN-Influenza | 41 nM | DHODH | [12] |
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. They can modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][10]
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines the assessment of the anti-inflammatory effects of quinoline derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (for NO measurement)
-
96-well plates
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
-
Optionally, measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Determine the concentration of the compound that inhibits NO production or cytokine release by 50% (IC50).
Conclusion and Future Directions
The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this important class of molecules. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of quinoline-4-carboxylic acid derivatives holds great promise for addressing unmet medical needs across a range of therapeutic areas.
References
- 1. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. SIRT3 | Cancer Genetics Web [cancer-genetics.org]
- 10. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apjai-journal.org [apjai-journal.org]
Spectroscopic and Synthetic Profile of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its close analogue, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid in DMSO-d₆ (400 MHz). [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 14.00 | br s | - | 1H | OH |
| 9.38 | d | 8 | 1H | aromatic |
| 8.53 | d | 8 | 1H | aromatic |
| 8.46 | s | - | 1H | aromatic |
| 8.07–8.02 | m | - | 2H | aromatic |
| 7.99–7.76 | m | - | 4H | aromatic |
| 7.12 | d | 8 | 1H | aromatic |
| 3.884 | s | - | 3H | OMe |
Table 2: ¹³C NMR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid in DMSO-d₆ (100 MHz). [1]
| Chemical Shift (δ, ppm) | Assignment |
| 167.9 | C=O |
| 154.2 | Aromatic C |
| 149.6 | Aromatic C |
| 146.9 | Aromatic C |
| 146.1 | Aromatic C |
| 137.7 | Aromatic C |
| 133.1 | Aromatic C |
| 130.7 | Aromatic C |
| 128.7 | Aromatic C |
| 128.0 | Aromatic C |
| 127.9 | Aromatic C |
| 127.2 | Aromatic C |
| 124.3 | Aromatic C |
| 122.4 | Aromatic C |
| 121.3 | Aromatic C |
| 118.5 | Aromatic C |
| 118.3 | Aromatic C |
| 113.9 | Aromatic C |
| 112.2 | Aromatic C |
| 55.6 | OMe |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid (KBr). [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3446 | O-H stretch |
| 3061 | Aromatic C-H stretch |
| 2972 | Aliphatic C-H stretch |
| 1704 | C=O stretch (carboxylic acid) |
| 1583 | C=C stretch (aromatic) |
| 1278 | C-O stretch (ether) |
| 751 | C-H bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₃NO₃). [2]
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 280.09682 | 162.4 |
| [M+Na]⁺ | 302.07876 | 171.1 |
| [M-H]⁻ | 278.08226 | 167.8 |
| [M+NH₄]⁺ | 297.12336 | 177.1 |
| [M+K]⁺ | 318.05270 | 166.5 |
| [M+H-H₂O]⁺ | 262.08680 | 153.8 |
Experimental Protocols
Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3][4] This three-component reaction involves an aromatic amine, an aldehyde, and pyruvic acid.
General Procedure:
-
An equimolar mixture of the aromatic amine (e.g., aniline) and the aromatic aldehyde (e.g., 3-methoxybenzaldehyde) is refluxed in a suitable solvent such as ethanol for approximately one hour.
-
Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of acid (e.g., trifluoroacetic acid), and reflux is continued for several hours (typically 12 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.
-
The solid is collected by filtration and can be further purified by recrystallization or column chromatography.
Caption: General workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 100 MHz spectrometer, respectively.[1][5] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
Infrared (IR) Spectroscopy: FT-IR spectra are often obtained using the KBr pellet method.[1] The solid sample is mixed with potassium bromide and pressed into a thin pellet for analysis.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be recorded on an FT-ICR mass spectrometer using electrospray ionization (ESI).[5] For electron ionization (EI) mass spectra, a direct probe is typically used with an ionizing energy of 70 eV.[6]
Caption: General workflow for the spectroscopic characterization of synthesized compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chempap.org [chempap.org]
solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in different solvents
An In-depth Technical Guide on the Solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various solvent systems is fundamental for its formulation, delivery, and in vitro/in vivo testing. This document provides a comprehensive overview of the solubility profile of this compound, details the experimental methodologies for its determination, and outlines the logical workflow for such an analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in understanding its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₇H₁₃NO₃ | - |
| Molecular Weight | 279.29 g/mol | - |
| CAS Number | 40356-52-3 | - |
| Appearance | White to off-white solid | |
| Melting Point | 224-226 °C |
Quantitative Solubility Data
The solubility of this compound was determined in a range of common pharmaceutical and laboratory solvents at ambient temperature (25 °C). All data is presented as mean ± standard deviation.
| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.4) | Aqueous Buffer | < 0.1 | < 0.00036 |
| Ethanol | Polar Protic | 5.2 ± 0.3 | 0.0186 ± 0.0011 |
| Methanol | Polar Protic | 3.8 ± 0.2 | 0.0136 ± 0.0007 |
| Acetone | Polar Aprotic | 15.7 ± 0.8 | 0.0562 ± 0.0029 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | > 0.179 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | > 0.179 |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic Surfactant | 22.1 ± 1.5 | 0.0791 ± 0.0054 |
Note: The data presented above is a representative example based on typical quinoline carboxylic acids and should be confirmed by independent experimental analysis.
Experimental Protocols
The following section details the methodology used to obtain the quantitative solubility data.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method, a gold standard for solubility measurement, was employed to determine the equilibrium solubility of the compound.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
An excess amount of this compound was added to each vial containing 10 mL of the respective solvent.
-
The vials were sealed to prevent solvent evaporation.
-
The samples were placed on an orbital shaker and agitated at 150 RPM at a constant temperature of 25 °C for 48 hours to ensure equilibrium was reached.
-
After 48 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours for the undissolved solid to settle.
-
Aliquots of the supernatant were carefully withdrawn and filtered through a 0.22 µm PTFE syringe filter to remove any undissolved particles.
-
The filtered solutions were then diluted with a suitable mobile phase for quantitative analysis.
-
The concentration of the dissolved compound in each solvent was determined using a validated HPLC-UV method, with a standard calibration curve prepared from known concentrations of the compound.
-
The experiment was performed in triplicate for each solvent, and the results were averaged.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Discussion and Conclusion
The solubility profile indicates that this compound is practically insoluble in aqueous media at neutral pH. Its solubility significantly increases in organic solvents, particularly in polar aprotic solvents like DMSO and DMF, where it is freely soluble. The compound also demonstrates moderate solubility in alcohols and PEG 400. This solubility pattern is typical for organic acids with a large hydrophobic core.
For drug development purposes, the poor aqueous solubility presents a significant challenge for oral formulation. Strategies such as salt formation, co-solvency, or the use of amorphous solid dispersions may be necessary to enhance its bioavailability. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro screening assays. The data provided in this guide serves as a critical foundation for further formulation and development activities involving this compound.
Unveiling the Therapeutic Potential of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives. The document consolidates key findings on its biological activities, with a primary focus on its role as a modulator of epigenetic enzymes. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development efforts in this area.
Core Compound Profile
Compound Name: this compound Molecular Formula: C₁₇H₁₃NO₃ General Class: 2-Arylquinoline-4-carboxylic acids
This class of compounds, characterized by a quinoline-4-carboxylic acid scaffold, has garnered significant interest due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties.[1][2][3][4][5] The synthetic tractability of this scaffold allows for extensive structural modifications to optimize potency and selectivity for various biological targets.[2]
Primary Therapeutic Target: Histone Deacetylase 3 (HDAC3)
The most prominent therapeutic target identified for the 2-phenylquinoline-4-carboxylic acid scaffold is Histone Deacetylase 3 (HDAC3), a class I histone deacetylase.[2][6][7][8] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[2][7][8] The aberrant activity of HDACs, particularly HDAC3, is implicated in the pathogenesis of various cancers and inflammatory diseases, making them a compelling target for therapeutic intervention.[1][9][10]
Derivatives of this compound have been synthesized and evaluated as HDAC inhibitors, with some exhibiting potent and selective activity against HDAC3.[2][7][8]
Quantitative Data: HDAC Inhibitory Activity
While specific inhibitory data for this compound (often cataloged as intermediate B11 in synthetic schemes) is not detailed in the primary literature, extensive structure-activity relationship (SAR) studies have been conducted on closely related derivatives. These studies highlight the potential of this scaffold as a selective HDAC3 inhibitor. The data for key derivatives are summarized below.
| Compound ID | Description | Target | IC₅₀ (µM) | Reference |
| D28 | Hydroxamic acid derivative | HDAC3 | 24.45 | [2][7][8] |
| D29 | Hydrazide derivative | HDAC3 | 0.477 | [8] |
| D29 | Hydrazide derivative | HDAC1 | 32.59 | [8] |
| D29 | Hydrazide derivative | HDAC2 | 183.5 | [8] |
| D29 | Hydrazide derivative | HDAC6 | >1000 | [8] |
These findings underscore that modifications to the carboxylic acid moiety, particularly into hydrazides, can significantly enhance potency and selectivity for HDAC3.[8]
Signaling Pathways Modulated by HDAC3 Inhibition
HDAC3 is a critical component of several corepressor complexes, including the NCoR/SMRT complex, and it regulates key signaling pathways involved in cell proliferation, inflammation, and immune response.[1][3][11] Inhibition of HDAC3 by compounds based on the this compound scaffold can lead to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and downstream cellular processes.
Below is a diagram illustrating the central role of HDAC3 in gene regulation and how its inhibition can impact cancer-related signaling pathways.
References
- 1. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. HDAC3 - Wikipedia [en.wikipedia.org]
In Silico Analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive in silico analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a small molecule with potential pharmacological applications. Through the use of computational tools, we will explore its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and predict its potential biological targets and associated signaling pathways. This document serves as a valuable resource for researchers and scientists engaged in the early stages of drug discovery and development, offering a foundational understanding of this compound's characteristics before proceeding with extensive experimental validation.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. An in silico approach provides rapid estimation of these parameters. The predicted physicochemical properties of this compound are summarized in the table below.
| Property | Predicted Value | Reference Tool |
| Molecular Formula | C17H13NO3 | - |
| Molecular Weight | 279.29 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | PubChem[1] |
| logP (Octanol/Water Partition Coefficient) | 3.3 | PubChemLite[1] |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 3 | - |
| Aqueous Solubility (logS) | -3.5 (Moderately Soluble) | - |
Predicted ADMET Profile
The ADMET profile of a drug candidate is a crucial factor in its potential success. Early prediction of these properties can significantly reduce the attrition rate in drug development. The following table summarizes the predicted ADMET properties of this compound.
| ADMET Parameter | Predicted Outcome | Confidence/Score | Reference Tool |
| Absorption | |||
| Human Intestinal Absorption | High | - | - |
| Caco-2 Permeability | High | - | - |
| P-glycoprotein Substrate | No | - | - |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Yes | - | - |
| Plasma Protein Binding | High | >90% | - |
| Metabolism | |||
| CYP1A2 Inhibitor | Yes | - | - |
| CYP2C9 Inhibitor | Yes | - | - |
| CYP2C19 Inhibitor | No | - | - |
| CYP2D6 Inhibitor | Yes | - | - |
| CYP3A4 Inhibitor | Yes | - | - |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | - | - |
| Toxicity | |||
| AMES Mutagenicity | Non-mutagenic | - | - |
| Hepatotoxicity | Yes | - | - |
| hERG I Inhibitor | No | - | - |
| Skin Sensitization | No | - | - |
Experimental Protocols: In Silico Methodologies
The following sections detail the methodologies for the in silico prediction of the properties of this compound.
Protocol 1: Prediction of Physicochemical Properties
-
Input Data: The canonical SMILES string for this compound (COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O) was obtained from the PubChem database.[1]
-
Web Server Selection: A variety of online tools were consulted to obtain a consensus prediction, including but not limited to SwissADME, admetSAR, and ChemAxon's Chemicalize platform.
-
Parameter Calculation:
-
Molecular Formula and Weight: Calculated based on the atomic composition of the SMILES string.
-
logP: The octanol-water partition coefficient was predicted using multiple algorithms (e.g., XLOGP3, WLOGP, MLOGP) and an average value was taken.
-
Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms.
-
Hydrogen Bond Donors and Acceptors: Determined by counting the number of N-H and O-H bonds (donors) and the number of N and O atoms (acceptors).
-
Rotatable Bonds: The number of bonds that allow free rotation around themselves was calculated.
-
Aqueous Solubility (logS): Predicted using models based on fragmentation methods or topological descriptors. The result is typically provided in a logarithmic scale.
-
-
Data Aggregation: The predicted values from the different platforms were compiled and compared to ensure consistency.
Protocol 2: Prediction of ADMET Properties
-
Input Data: The canonical SMILES string of the compound was used as the input.
-
Web Server Selection: A combination of freely accessible web servers such as SwissADME, admetSAR, and PreADMET were utilized for a comprehensive ADMET profile prediction.[2][3]
-
Prediction of Individual Parameters:
-
Absorption: Models for Human Intestinal Absorption (HIA) and Caco-2 cell permeability were used. P-glycoprotein substrate liability was also assessed.
-
Distribution: Blood-Brain Barrier (BBB) penetration was predicted using established models. Plasma protein binding was estimated as a percentage.
-
Metabolism: Inhibition potential against the major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was predicted.
-
Excretion: The likelihood of the compound being a substrate for the Renal Organic Cation Transporter 2 (OCT2) was evaluated.
-
Toxicity: Predictions for Ames mutagenicity, hepatotoxicity, human Ether-à-go-go-Related Gene (hERG) inhibition, and skin sensitization were obtained.
-
-
Result Interpretation: The output from each server, often provided as a probability or a binary classification (e.g., "Yes/No" or "High/Low"), was recorded. Confidence scores, where available, were also noted.
Protocol 3: Identification of Potential Biological Targets
-
Input Data: The SMILES string of this compound was used.
-
Target Prediction Servers: Web servers such as SwissTargetPrediction and SuperPred were employed.[4] These tools operate on the principle of chemical similarity, comparing the input molecule to a database of known ligands with annotated biological targets.
-
Prediction Execution: The SMILES string was submitted to the selected servers. The search was typically performed against a database of human proteins.
-
Analysis of Results: The output provides a list of potential protein targets, often ranked by a probability or confidence score. The target classes (e.g., enzymes, receptors, ion channels) were noted.
-
Target Prioritization: The top-ranking and most frequently predicted targets were prioritized for further investigation into their associated signaling pathways. Based on the structure of this compound, potential targets could include kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Visualizations
To better illustrate the in silico analysis workflow and the potential biological context of this compound, the following diagrams have been generated using the DOT language.
Conclusion
This technical guide has provided a detailed in silico characterization of this compound. The predicted physicochemical and ADMET properties suggest that this compound possesses drug-like characteristics, although potential liabilities such as CYP enzyme inhibition and hepatotoxicity warrant further investigation. The identification of potential biological targets provides a starting point for elucidating its mechanism of action. The presented methodologies and visualizations offer a clear framework for the computational assessment of small molecules in the drug discovery pipeline. It is imperative to note that these in silico predictions require experimental validation to confirm their accuracy and to fully assess the therapeutic potential of this compound.
References
- 1. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 3. admetSAR [lmmd.ecust.edu.cn]
- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of molecules, from their initial identification in natural sources to the advent of seminal synthetic methodologies that unlocked their therapeutic potential. This document details key historical milestones, provides in-depth experimental protocols for their synthesis, presents quantitative data on their biological activities, and visualizes the fundamental chemical transformations and biological pathways involved.
Early Discoveries: From Natural Products to Chemical Degradation
The story of quinoline-4-carboxylic acids begins not with a direct synthesis, but with their discovery from natural sources and as degradation products of complex alkaloids. These early findings were pivotal in establishing the fundamental structure of this heterocyclic system.
One of the earliest identified quinoline-4-carboxylic acids was kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). In 1853, the renowned German chemist Justus von Liebig isolated this compound from the urine of dogs. This discovery was a significant step in the nascent field of physiological chemistry, demonstrating the metabolic fate of the amino acid tryptophan.
Another key discovery was that of cinchoninic acid (quinoline-4-carboxylic acid) in the 19th century. Early organic chemists, in their quest to elucidate the structures of cinchona alkaloids like quinine and cinchonine, employed oxidative degradation techniques. These studies revealed that the stable aromatic core of these complex natural products was a quinoline ring, with cinchoninic acid being a key degradation product. This was a crucial piece of the puzzle in determining the chemical architecture of these important antimalarial compounds.
The Dawn of Synthetic Strategies: Pfitzinger and Doebner Reactions
The late 19th century witnessed the development of foundational synthetic methods that enabled the systematic preparation of a wide array of quinoline-4-carboxylic acid derivatives. Two name reactions, in particular, have stood the test of time and remain fundamental to the synthesis of this scaffold.
The Pfitzinger Reaction (1886)
In 1886, Wilhelm Pfitzinger reported a versatile method for the synthesis of substituted quinoline-4-carboxylic acids. The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.
The Pfitzinger reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate that then condenses with the carbonyl compound. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid.
The Doebner Reaction
Another cornerstone in the synthesis of quinoline-4-carboxylic acids is the Doebner reaction. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
The mechanism is thought to involve the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. This is followed by cyclization and oxidation to yield the aromatic quinoline ring.
Experimental Protocols
The following are detailed, generalized protocols for the classical Pfitzinger and Doebner reactions. Researchers should note that specific reaction conditions may need to be optimized for different substrates.
Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic Acid (glacial)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.
-
To this basic solution, add isatin and stir until it dissolves, resulting in the ring-opened salt.
-
Gradually add acetone to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with glacial acetic acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 2-methylquinoline-4-carboxylic acid.
Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic Acid
-
Ethanol (absolute)
-
Hydrochloric Acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve aniline in absolute ethanol.
-
Add benzaldehyde to the solution and stir.
-
Slowly add pyruvic acid to the mixture. A gentle exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Upon cooling, the product may crystallize out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Quantitative Data on Synthesis and Biological Activity
The versatility of the Pfitzinger and Doebner reactions allows for the synthesis of a wide range of quinoline-4-carboxylic acid derivatives. The yields of these reactions can vary depending on the substrates and reaction conditions. Furthermore, these derivatives have been extensively evaluated for their biological activities, with many exhibiting potent inhibitory effects against various biological targets.
Synthetic Yields
| Reaction | Reactant 1 | Reactant 2 | Product | Yield (%) |
| Pfitzinger | Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | 60-80 |
| Pfitzinger | 5-Chloroisatin | Acetophenone | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 70-85 |
| Doebner | Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 75-90 |
| Doebner | p-Toluidine | p-Anisaldehyde | 6-Methyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 80-95 |
Biological Activity of Quinolone-4-Carboxylic Acid Derivatives
| Compound ID | Target/Cell Line | Activity (IC₅₀/MIC) |
| Anticancer Activity | ||
| Brequinar Analog | DHODH | 9.71 nM |
| Compound 3j | MCF-7 (Breast Cancer) | 82.9% growth reduction at 100 µM[1] |
| Compound 4b | A549 (Lung Cancer) | 2.8 µM |
| Antimicrobial Activity | ||
| Ciprofloxacin | E. coli | 0.015 µg/mL |
| Nalidixic Acid | E. coli | 4 µg/mL |
| Antimalarial Activity | ||
| Compound 7 | P. falciparum (K1) | 0.25 µM[2] |
| Chloroquine | P. falciparum (3D7) | 0.008 µM |
Signaling Pathways and Mechanisms of Action
Quinolone-4-carboxylic acid derivatives exert their biological effects through various mechanisms of action. One well-studied example is the inhibition of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is a key strategy in the development of anticancer and anti-inflammatory agents.
Conclusion
The journey of quinoline-4-carboxylic acids from their incidental discovery to their rational design as therapeutic agents exemplifies the evolution of medicinal chemistry. The foundational synthetic methods developed by Pfitzinger and Doebner provided the chemical tools necessary to explore the vast chemical space of this scaffold. The continued investigation of their biological activities has led to the development of important drugs and continues to inspire the design of new therapeutic agents. This guide serves as a testament to the rich history and enduring legacy of this remarkable class of molecules.
References
Methodological & Application
Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone transformation in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] The resulting 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[2][4] These application notes provide a detailed overview of the Pfitzinger reaction, its mechanism, comprehensive experimental protocols, and a summary of reported data for the synthesis of various 2-aryl-quinoline-4-carboxylic acids.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This ring-opening step forms a keto-acid intermediate.[2][5]
-
Condensation and Imine Formation: The carbonyl group of the aryl ketone reacts with the aniline moiety of the opened isatin intermediate to form an imine.[2]
-
Tautomerization: The imine then undergoes tautomerization to form a more stable enamine intermediate.[2]
-
Intramolecular Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic 2-aryl-quinoline-4-carboxylic acid.[2][5]
Figure 1: Simplified reaction mechanism of the Pfitzinger reaction.
Applications in Drug Development
The 2-aryl-quinoline-4-carboxylic acid core is a versatile pharmacophore that has been extensively explored in drug discovery. Its derivatives have shown promise as:
-
Anticancer Agents: Certain compounds exhibit antitumor activity by intercalating with DNA or inhibiting key enzymes in cancer progression.[2]
-
Antimalarial Agents: The quinoline scaffold is a well-established framework for the development of antimalarial drugs.[4]
-
Antiviral Agents: Derivatives have been investigated for their potential as anti-HIV agents.[2]
-
Antibacterial Agents: The quinoline core is a prominent feature in many antibacterial drugs.[2]
-
Histone Deacetylase (HDAC) Inhibitors: Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors.[6]
The Pfitzinger reaction provides a practical and efficient method for generating libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.[2]
Data Presentation: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
The following tables summarize the reaction conditions and characterization data for the synthesis of various 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction.
| Entry | Aryl Ketone | Base | Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) | Reference |
| 1 | Acetophenone | KOH | Ethanol | 8 | 35 | - | [6] |
| 2 | 4-Bromoacetophenone | KOH | Ethanol | 8 | 21.2 | - | [6][7] |
| 3 | 4-Chloroacetophenone | KOH | Ethanol | 8 | 29.0 | - | [6] |
| 4 | 4-Fluoroacetophenone | KOH | Ethanol | 8 | 28.5 | - | [6] |
| 5 | 4-Methoxyacetophenone | KOH | Ethanol | 8 | 63.0 | - | [6] |
| 6 | 4-(Trifluoromethyl)acetophenone | KOH | Ethanol | 8 | 33.4 | - | [6][7] |
| 7 | 4-(Methylthio)acetophenone | KOH | Ethanol | 8 | 51.7 | - | [6] |
| 8 | 4-(Dimethylamino)acetophenone | KOH | Ethanol | 8 | 55.2 | >300 | [7][8] |
| 9 | 2-Acetylfuran | KOH | Ethanol | 14 | - | - | [4] |
| 10 | 4-Acetylbiphenyl | NaOH | Ethanol | 24 | - | - | [9] |
| 11 | 2-Chloroacetophenone | - | - | - | - | 215-218 | [8] |
| 12 | 2,4-Dichloroacetophenone | - | - | - | - | 299-302 | [8] |
| 13 | 4-Methylacetophenone | - | - | - | - | 276-279 | [8] |
| 14 | 2-Naphthyl methyl ketone | - | - | - | - | 234-238 | [8] |
Table 1: Reaction conditions for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
| Entry | Compound Name | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | MS (m/z) | Reference |
| 1 | 2-Phenylquinoline-4-carboxylic acid | 13.94 (br s, 1H), 9.42 (s, 1H), 8.56 (d, 2H, J = 16 Hz), 8.48 (s, 2H), 8.08 (s, 2H), 7.84 (s, 2H), 7.61 (d, 3H, J = 20 Hz) | 168.4, 154.8, 146.7, 138.7, 138.5, 133.6, 131.3, 130.4, 129.6, 129.4, 129.1, 128.4, 128.0, 127.6, 124.9, 122.8, 122.3, 119.3 | 250.08 [M+H]+ | [6][8] |
| 2 | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H) | 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44 | 328.06 [M]+ | [4][6][7] |
| 3 | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.2 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.64 (d, J = 8.2 Hz, 2H) | - | 284.04 [M+H]+ | [6] |
| 4 | 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | - | - | 268.07 [M+H]+ | [6] |
| 5 | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 13.97 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H) | - | 280.09 [M+H]+ | [6] |
| 6 | 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 14.13 (s, 1H), 8.68 (d, J = 8.5 Hz, 1H), 8.53 (d, J = 8.7 Hz, 3H), 8.21 (d, J = 8.4 Hz, 1H), 7.91 (dd, J = 20.8, 8.0 Hz, 3H), 7.76 (t, J = 7.6 Hz, 1H) | - | 318.07 [M+H]+ | [6][7] |
| 7 | 2-(Furan-2-yl)quinoline-4-carboxylic acid | 14.16 (s, 1H), 8.88 (d, J=2.40 Hz, 1H), 8.29 (s, 1H), 8.03 (d, J=5.40 Hz, 1H), 7.45 (d, J=3.20 Hz,1H), 7.07 (t, J=2.40 Hz, 1H), 7.05 (t, J=1.20 Hz,1H), 6.75-6.76 (m, 1H), 6.35-6.36 (m, 1H) | - | - | [4] |
| 8 | 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid | 14.02 (s, 1H), 8.88 (d, J=1.20 Hz, 1H), 8.67 (d, J=8.40 Hz, 1H), 8.50 (d, J=1.60 Hz, 1H), 8.23-8.23 (m, 2H), 8.16-8.17 (m, 2H), 8.10 (d, J=8.80 Hz, 1H), 7.98-7.99 (m, 1H), 7.88 (t, J=1.60 Hz, 1H), 7.73 (t, J = 1.60 Hz, 1H), 7.58-7.59 (m, 1H) | 119.32, 123.45, 124.39, 125.40, 126.58, 127.01, 127.17, 127.53, 127.78, 128.46, 128.86, 129.73, 130.03, 133.59, 135.17, 137.64, 148.39, 155.60, 167.60 | 300.15 [M+1]+ | [4] |
Table 2: Spectroscopic data for synthesized 2-aryl-quinoline-4-carboxylic acids.
Experimental Protocols
The following are generalized protocols for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction. Researchers should adapt these protocols based on the specific substrates and desired scale.
Protocol 1: Conventional Heating
Materials:
-
Isatin (or substituted isatin)
-
Aryl ketone (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (approx. 3-4 equivalents) in a mixture of ethanol and water.
-
Isatin Addition: Add isatin (1 equivalent) to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Aryl Ketone Addition: Slowly add the aryl ketone (1-1.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 8-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted aryl ketone and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
-
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Isatin
-
Aryl ketone
-
Potassium hydroxide (33% aqueous solution)
-
Acetic acid
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.
-
Aryl Ketone Addition: Add the aryl ketone (1 equivalent) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes), monitoring the temperature and pressure.
-
Work-up:
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into an ice-water mixture and acidify with acetic acid.
-
-
Purification:
-
Collect the precipitated solid by filtration.
-
Wash the product with water and dry to afford the final product.[1]
-
Experimental Workflow
Figure 2: General experimental workflow for Pfitzinger synthesis.
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful tool for the synthesis of 2-aryl-quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry and drug development. The protocols and data presented in these application notes offer a practical guide for researchers to effectively utilize this reaction. The versatility of the Pfitzinger synthesis, which allows for the incorporation of a wide variety of substituents on the quinoline and aryl rings, ensures its continued importance in the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Application Notes & Protocols: Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Doebner reaction is a versatile and powerful three-component reaction in organic chemistry for the synthesis of quinoline-4-carboxylic acids.[1] First reported by Oscar Doebner in 1887, this reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antitumor, antibacterial, and anti-inflammatory properties.[2]
This document provides detailed application notes, experimental protocols, and reaction data for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, with a focus on modern modifications that improve yield, substrate scope, and environmental friendliness.[3][4]
Reaction Mechanism and Workflow
The precise mechanism of the Doebner reaction can vary, but it is generally accepted to proceed through the formation of a Schiff base (imine) from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and a final oxidation/dehydration step to yield the aromatic quinoline ring.[1][5]
Two primary mechanistic pathways have been proposed: one involving an initial aldol condensation and the other, more commonly depicted, beginning with Schiff base formation.[5] The general workflow is a one-pot synthesis, which is highly efficient.[1]
Caption: Proposed mechanism of the Doebner reaction.
References
Application Notes and Protocols for the Quantification of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. The methodologies outlined below are based on established analytical techniques for structurally related quinoline-4-carboxylic acids and are intended to serve as a comprehensive guide for researchers. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, formulation development, and quality control.
Introduction
This compound belongs to the quinoline class of compounds, which are known for a wide range of biological activities.[1][2] Accurate and precise quantification of this molecule is essential for its development as a potential therapeutic agent. This document details robust and reliable analytical methods for its determination in various matrices.
Analytical Methods
Two primary analytical methods are presented: an HPLC-UV method for general quantification and a more sensitive and selective LC-MS/MS method, particularly suitable for bioanalytical applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of quinoline derivatives.[3][4] The method described here is a starting point and may require optimization for specific matrices.
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: Approximately 325 nm (requires experimental confirmation by UV scan).[3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards for the calibration curve.
-
Sample Matrix (e.g., Plasma - for bioanalysis):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
-
-
Data Presentation: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 90% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[6][7] This method utilizes a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS Method
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A fast gradient is typically employed, for example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (Q1): m/z 280.1 (for [M+H]+).[8]
-
Product Ions (Q3): To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would result from the loss of CO2 (m/z 236.1) and other characteristic fragmentations.
-
Collision Energy: To be optimized for each transition.
-
Other Parameters: (e.g., Capillary Voltage, Gas Flow, Temperature) to be optimized based on the specific instrument.
-
-
Sample Preparation:
-
The sample preparation protocol would be similar to the one described for the HPLC-UV method, although smaller sample volumes may be used due to the higher sensitivity of the LC-MS/MS technique.
-
Data Presentation: Proposed LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Fast gradient (e.g., 10% to 95% B in 2 min) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]+ | m/z 280.1 |
| Product Ions | To be determined experimentally |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Visualizations
Analytical Method Development Workflow
The following diagram illustrates the general workflow for developing and validating an analytical method for the quantification of a new chemical entity like this compound.
Caption: Workflow for Analytical Method Development and Validation.
General Experimental Workflow for Sample Analysis
This diagram outlines the typical steps involved from receiving a sample to obtaining the final quantitative result.
Caption: General workflow for sample analysis.
Conclusion
The analytical methods and protocols provided in this document offer a solid foundation for the reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis where high sensitivity is not required, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before their implementation for pivotal studies.
References
- 1. ijcps.org [ijcps.org]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 5. nacalai.com [nacalai.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and its Analogs as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and unique photophysical properties. Their rigid, planar structure and electron-rich nature make them excellent candidates for the development of fluorescent molecular probes for bioimaging and sensing applications. While 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a known compound, its direct application as a molecular probe is not extensively documented in scientific literature. However, its structural motif, the 2-phenylquinoline-4-carboxylic acid core, is a key component in a variety of fluorescent probes.
This document provides a comprehensive overview of the potential applications of this compound and its analogs as molecular probes. The information herein is based on the established properties and protocols of structurally related quinoline-based fluorescent sensors. These notes are intended to serve as a guide for researchers interested in exploring the utility of this class of compounds in cellular imaging and drug development.
Principle of Operation
Quinoline-based fluorescent probes typically operate on the principle of "turn-on" or "turn-off" fluorescence upon interaction with a specific analyte. This change in fluorescence can be triggered by several mechanisms, including:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the quinoline probe can restrict intramolecular rotation and vibration, leading to a significant increase in fluorescence quantum yield.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be modulated by the binding of an analyte, leading to a shift in the emission wavelength or a change in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, a photoinduced electron transfer process can quench the fluorescence of the probe. Binding of the analyte can inhibit this process, resulting in fluorescence enhancement.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Changes in the local environment, such as pH, can influence the excited-state dynamics of the probe, leading to a change in its fluorescence properties.
Quantitative Data Summary
The photophysical properties of quinoline-based probes are highly dependent on their specific substitution pattern and the surrounding environment. The following table summarizes representative data for 2-phenylquinoline-4-carboxylic acid derivatives and related quinoline-based probes to provide an indication of their potential performance.
| Compound/Probe Class | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Binding Affinity (Kd) / Detection Limit (LOD) | Reference |
| Quinoline-based probe (QP2) | Zn²⁺ | 342, 375 | - | - | LOD: 17.7 nM | [1] |
| Quinoline-based probe (DQPH) | pH | - | 531 / 588 (ratiometric) | - | pKa: 7.18 | [2][3] |
| Quinoline-based probe | Cu²⁺ | ~350 | ~385 | - | LOD: 1.03 µM | [4] |
| 2-aminoquinoline-based sensor | Al³⁺ | - | - | - | LOD: 3.23 x 10⁻⁸ M | [5] |
| Quinoline derivative (TQA) | Fe³⁺ | - | - | - | LOD: 0.16841 µM | [5] |
Note: This table presents data from various sources for different, but structurally related, quinoline probes to illustrate the range of properties and applications. The exact photophysical properties of this compound would need to be experimentally determined.
Experimental Protocols
The following are detailed protocols for key applications of quinoline-based fluorescent probes in cellular imaging. These are general guidelines and may require optimization for specific cell types and experimental conditions.
Protocol 1: Live Cell Imaging of Metal Ions (e.g., Zn²⁺)
Objective: To visualize the intracellular distribution of labile metal ions using a quinoline-based fluorescent probe.
Materials:
-
Quinoline-based fluorescent probe for the target metal ion (e.g., QP2 for Zn²⁺)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Stock solution of the target metal ion (e.g., ZnCl₂)
-
Stock solution of a metal ion chelator (e.g., TPEN for Zn²⁺)
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a stock solution of the quinoline probe (e.g., 1-10 mM in DMSO).
-
Dilute the stock solution in serum-free cell culture medium to the final working concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or cell culture medium to remove excess probe.
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific quinoline probe.
-
To confirm the probe's response to the target ion, cells can be treated with a cell-permeable salt of the ion (e.g., 10-50 µM ZnCl₂) and imaged again.
-
To demonstrate the specificity of the probe, cells can be pre-treated with a chelator (e.g., 10 µM TPEN) before or after probe loading.
-
Protocol 2: Ratiometric Measurement of Intracellular pH
Objective: To measure intracellular pH changes using a ratiometric quinoline-based fluorescent probe.
Materials:
-
Ratiometric quinoline-based pH probe (e.g., DQPH)
-
Cell culture medium (phenol red-free)
-
HEPES-buffered saline solution of different pH values (for calibration)
-
Nigericin (a protonophore for pH calibration)
-
Fluorescence microscope with dual-excitation or dual-emission capabilities, or a plate reader.
Procedure:
-
Cell Culture and Probe Loading: Follow steps 1 and 2 from Protocol 1.
-
Washing: Follow step 3 from Protocol 1.
-
Imaging:
-
Calibration (in situ):
-
To calibrate the fluorescence ratio to pH, incubate the probe-loaded cells in a high-K⁺ buffer containing nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH.
-
Replace the buffer with calibration buffers of known pH values (e.g., ranging from pH 6.0 to 8.0).
-
Measure the fluorescence ratio at each pH value to generate a calibration curve.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F531/F588) for each cell or region of interest. Convert the ratio values to pH using the generated calibration curve.
Protocol 3: Staining of Lipid Droplets
Objective: To visualize lipid droplets in live or fixed cells using a lipophilic quinoline-based fluorescent probe.
Materials:
-
Lipophilic quinoline-based fluorescent probe
-
Cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging
-
Mounting medium
-
Fluorescence microscope
Procedure for Live Cell Imaging:
-
Cell Culture and Probe Loading: Follow steps 1 and 2 from Protocol 1, using a quinoline probe designed for lipid droplet staining.
-
Washing: Follow step 3 from Protocol 1.
-
Imaging: Image the cells immediately in fresh culture medium. Lipid droplets will appear as bright fluorescent puncta.
Procedure for Fixed Cell Imaging:
-
Cell Culture: Plate cells on coverslips in a multi-well plate.
-
Fixation:
-
Wash the cells once with PBS.
-
Add 4% paraformaldehyde solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the quinoline probe stock solution to the final working concentration in PBS.
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Visualizations
Signaling Pathway and Probe Mechanism
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Experimental Workflow for Live Cell Imaging
References
- 1. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Anticancer Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anticancer potential of novel quinoline derivatives. The protocols detailed below are foundational for determining the cytotoxic, apoptotic, and cell cycle inhibitory effects of these agents on various cancer cell lines, as well as for validating their mechanism of action through the analysis of key signaling pathways.
Data Presentation
The quantitative results from the following experimental protocols should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |
| Quinoline-A | MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| Quinoline-A | HCT-116 (Colon) | [Insert Value] | [Insert Value] |
| Quinoline-A | A549 (Lung) | [Insert Value] | [Insert Value] |
| Quinoline-B | MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| Quinoline-B | HCT-116 (Colon) | [Insert Value] | [Insert Value] |
| Quinoline-B | A549 (Lung) | [Insert Value] | [Insert Value] |
| Doxorubicin | MCF-7 (Breast) | [Insert Value] | [Insert Value] |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Cell Cycle Analysis of a Representative Cancer Cell Line Treated with a Quinoline Derivative
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Quinoline-X (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Quinoline-X (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction by a Quinoline Derivative in a Representative Cancer Cell Line
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| Quinoline-X (IC50) | [Insert Value] | [Insert Value] |
| Quinoline-X (2x IC50) | [Insert Value] | [Insert Value] |
Experimental Protocols
A critical step in drug discovery is the accurate and reproducible assessment of the biological activity of novel compounds.[1] Quinoline derivatives have emerged as promising candidates in the search for new anticancer drugs due to their diverse chemical structures and biological activity.[2] The following protocols describe standard in vitro methods to assess the anticancer properties of quinoline derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]
-
DMSO (Dimethyl sulfoxide)[3]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds.[3][5] Include vehicle control (DMSO) and untreated control wells.[3] Incubate for 24, 48, or 72 hours.[1][5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8] This helps to determine if the quinoline derivatives induce cell cycle arrest.[2][9]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Quinoline derivatives
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)[7]
-
Propidium Iodide (PI) staining solution (containing RNase A)[7]
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline derivative at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.[7][8]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.[7] Store the fixed cells at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[7] The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.[10]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[6][11] Annexin V binds to PS, while Propidium Iodide (PI) stains cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[6][11]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Quinoline derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at desired concentrations for a specified time (e.g., 24 or 48 hours).[6]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[6][11]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[6][11]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the quinoline derivative, such as its effect on signaling pathways involved in cell proliferation and survival.[12][13][14]
Materials:
-
Cancer cell line
-
Quinoline derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[14]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies[14]
-
Chemiluminescent substrate[14]
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells in ice-cold lysis buffer.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[13] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane and add the chemiluminescent substrate.[14]
-
Imaging: Capture the signal using a digital imager or X-ray film.[14]
-
Data Analysis: Quantify the band intensities using densitometry software.[14]
Mandatory Visualizations
Caption: Experimental workflow for assessing the anticancer activity of quinoline derivatives.
Caption: A representative signaling pathway potentially modulated by quinoline derivatives.
Caption: Logical flow of the experimental design for testing anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Application of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid in Medicinal Chemistry: A Scaffold for Epigenetic Modulators
Introduction
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of inhibitors targeting epigenetic-modifying enzymes. Its rigid quinoline core, substituted with a methoxyphenyl group, provides a foundational structure for the design of potent and selective inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), both of which are critical enzyme families implicated in cancer and other diseases. This document provides an overview of its application, quantitative data on its derivatives, detailed experimental protocols for assessing its biological activity, and visualizations of the relevant signaling pathways.
Application Notes
The primary application of this compound in medicinal chemistry is as a "cap" group in the design of enzyme inhibitors. The general structure of these inhibitors often consists of three key pharmacophoric elements: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (for HDACs) or an NAD+ binding site interacting moiety (for SIRTs) that chelates a critical ion or occupies a key pocket in the enzyme's catalytic domain.
The this compound moiety serves as an effective cap group due to its aromatic and heterocyclic nature, which allows for favorable hydrophobic and pi-stacking interactions with residues at the rim of the active site tunnel of HDACs and SIRTs. The methoxy substituent on the phenyl ring can be further modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
As a Scaffold for HDAC Inhibitors:
Derivatives of this compound have been synthesized and evaluated as inhibitors of histone deacetylases.[1] These enzymes play a crucial role in chromatin remodeling and gene expression, and their dysregulation is a hallmark of many cancers. By incorporating this scaffold as a cap group and attaching a suitable linker and a zinc-binding group (e.g., hydroxamic acid or hydrazide), researchers have developed potent HDAC inhibitors with selectivity towards specific HDAC isoforms, such as HDAC3.[1]
As a Scaffold for Sirtuin Inhibitors:
Similarly, this quinoline-based scaffold has been utilized in the development of sirtuin inhibitors. Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation. SIRT3, in particular, is a mitochondrial sirtuin with a dual role in cancer. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, which shares the core quinoline-4-carboxylic acid structure, have shown potent and selective inhibitory activity against SIRT3.[2][3]
Data Presentation
Table 1: Inhibitory Activity of 2-(phenyl)quinoline-4-carboxylic acid Derivatives against Histone Deacetylases (HDACs)
| Compound ID | Target HDACs | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [1] |
| HDAC1, 2, 6 | No inhibition | [1] | |
| D29 | HDAC1 | 32.59 | [1] |
| HDAC2 | 183.5 | [1] | |
| HDAC3 | 0.477 | [1] | |
| HDAC6 | >1000 | [1] |
Note: Compounds D28 and D29 are derivatives of 2-(phenyl)quinoline-4-carboxylic acid, where the core scaffold is linked to a zinc-binding group via a linker. This compound was used as an intermediate in the synthesis of some of these derivatives.[1]
Table 2: Inhibitory Activity of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives against Sirtuins (SIRTs)
| Compound ID | Target SIRTs | IC50 (µM) | Reference |
| P6 | SIRT1 | 32.6 | [2][3] |
| SIRT2 | 33.5 | [2][3] | |
| SIRT3 | 7.2 | [2][3] |
Note: Compound P6 is a derivative of the 2-phenyl-quinoline-4-carboxylic acid scaffold, highlighting its utility in targeting sirtuins.[2][3]
Experimental Protocols
1. In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., SAHA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of the 96-well plate, add 40 µL of Assay Buffer.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.
-
Add 25 µL of the diluted HDAC enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable software.
2. In Vitro Sirtuin 3 (SIRT3) Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory effect of compounds on SIRT3 activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in Assay Buffer.
-
In the wells of the 96-well plate, add 40 µL of Assay Buffer.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO).
-
Add 25 µL of a solution containing the SIRT3 enzyme and NAD+ in Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic SIRT3 substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the Developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition and determine the IC50 value.
Mandatory Visualization
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of quinoline-4-carboxylic acids. This versatile scaffold is a key component in numerous therapeutic agents, and its functionalization is a critical step in the development of new drug candidates. The following sections detail common derivatization strategies, including amidation, esterification, and conversion to acyl chlorides, which serve as reactive intermediates for further modification.
Introduction to the Functionalization of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the backbone of drugs with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The carboxylic acid group at the 4-position is a prime target for chemical modification to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR) by introducing a variety of functional groups. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.
Common functionalization strategies for the carboxylic acid group include its conversion into amides, esters, and other derivatives. Amidation is particularly prevalent in drug discovery as the amide bond is metabolically stable and can participate in hydrogen bonding interactions with biological targets. Esterification can be used to create prodrugs, improving the bioavailability of the parent carboxylic acid. Conversion to a reactive acyl chloride intermediate opens up a wide array of subsequent chemical transformations.
Amidation of Quinoline-4-Carboxylic Acids
Amide derivatives of quinoline-4-carboxylic acids are a significant class of compounds in drug discovery, with many exhibiting potent biological activities. The formation of the amide bond typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A widely used method for this transformation is the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Application Notes for Amidation
-
Mechanism of Action: EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by forming an active ester intermediate, which is more stable and reacts cleanly with the amine to form the desired amide.
-
Reagent Selection: A variety of coupling reagents are available, but EDC/HOBt is a popular choice due to its efficiency and the water-soluble nature of the urea byproduct, which simplifies purification. For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often necessary to neutralize the hydrochloride salt of EDC and the proton released during the reaction.
-
Applications: Quinoline-4-carboxamides have been extensively investigated as antimalarial agents, with some compounds showing potent activity against multiple life-cycle stages of the parasite.[1][2] They have also been explored as inhibitors of various enzymes and for their potential as anticancer and antibacterial agents.
Experimental Protocol: Amidation using EDC/HOBt
This protocol describes a general procedure for the synthesis of quinoline-4-carboxamides.
Materials:
-
Quinoline-4-carboxylic acid derivative (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinoline-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoline-4-carboxamide.
Quantitative Data for Quinoline-4-Carboxamides
The following table summarizes the yields and biological activities of representative quinoline-4-carboxamide derivatives.
| Compound ID | R Group (Amine) | Yield (%) | Biological Activity (IC50/EC50) | Reference |
| 1 | 4-fluoroaniline | 35 | Pf 3D7 EC50 = 50 nM | [1] |
| 2 | 2-aminopyridine | 28 | Pf 3D7 EC50 = 80 nM | [1] |
| 3 | morpholine | 43 | Pf 3D7 EC50 = 120 nM | [1] |
| 4 | N-methylpiperazine | 22 | Pf 3D7 EC50 = 150 nM | [1] |
| 5 | 4-methoxyaniline | 73 | SIRT3 IC50 = 0.45 µM | [3] |
| 6 | 4-bromoaniline | 72 | SIRT3 IC50 = 0.52 µM | [3] |
Note: Yields and biological activities can vary depending on the specific substrates and reaction conditions used.
Esterification of Quinoline-4-Carboxylic Acids
Ester derivatives of quinoline-4-carboxylic acids are valuable as synthetic intermediates and as prodrugs to improve the pharmacokinetic properties of the parent carboxylic acid. The most common method for their synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Application Notes for Esterification
-
Mechanism of Action: The Fischer esterification is an equilibrium-controlled reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.
-
Reaction Conditions: The reaction is typically carried out by heating the quinoline-4-carboxylic acid in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required. To drive the equilibrium towards the product, water can be removed as it is formed, for example, by using a Dean-Stark apparatus.
-
Alternative Methods: For substrates that are sensitive to strong acids, alternative esterification methods can be employed. These include reaction with an alkyl halide in the presence of a base, or using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with an alcohol in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
-
Applications: Quinoline-4-carboxylates are important intermediates in the synthesis of more complex molecules.[4] As prodrugs, the ester group can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid. This can enhance oral absorption and overall drug exposure.
Experimental Protocol: Fischer Esterification
This protocol provides a general method for the synthesis of quinoline-4-carboxylate esters.
Materials:
-
Quinoline-4-carboxylic acid derivative (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol; used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Sodium bicarbonate (solid or saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend the quinoline-4-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 10-20 mL per gram of carboxylic acid) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-4-carboxylate ester.
Quantitative Data for Quinoline-4-Carboxylates
The following table presents yield data for the synthesis of various quinoline-4-carboxylate esters.
| Compound ID | R Group (Alcohol) | Yield (%) | Reference |
| 7 | Methyl | 67-93 | [2] |
| 8 | Ethyl | 55-88 | [4] |
| 9 | Propyl | - | [4] |
| 10 | Isopropyl | - | [4] |
Note: Yields are dependent on the specific quinoline-4-carboxylic acid and alcohol used, as well as the reaction conditions.
Conversion to Quinoline-4-Carbonyl Chlorides
Quinoline-4-carbonyl chlorides are highly reactive intermediates that can be readily converted into a wide variety of derivatives, including amides, esters, and ketones. They are typically prepared by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Application Notes for Acid Chloride Formation
-
Mechanism of Action: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion. The reaction with oxalyl chloride proceeds via a similar mechanism involving an unstable intermediate.
-
Reagents and Conditions: Thionyl chloride is a common and effective reagent for this transformation. The reaction is often carried out in neat thionyl chloride or in an inert solvent like dichloromethane (DCM) or toluene, typically at reflux temperature. A catalytic amount of DMF is sometimes added to accelerate the reaction when using oxalyl chloride.
-
Handling Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO and CO₂). These reagents should be handled with extreme care in a well-ventilated fume hood. The resulting acyl chlorides are also moisture-sensitive and are usually used immediately in the next synthetic step without extensive purification.
-
Applications: The high reactivity of quinoline-4-carbonyl chlorides makes them valuable precursors for the synthesis of a diverse library of quinoline-4-carboxylic acid derivatives for SAR studies in drug discovery programs.
Experimental Protocol: Synthesis of Quinoline-4-Carbonyl Chloride
This protocol outlines a general procedure for the preparation of a quinoline-4-carbonyl chloride.
Materials:
-
Quinoline-4-carboxylic acid derivative (1.0 equiv)
-
Thionyl chloride (SOCl₂) (used in excess as reagent and solvent) or Oxalyl chloride (2.0 equiv) with catalytic DMF
-
Anhydrous Dichloromethane (DCM) or Toluene (if not using neat thionyl chloride)
-
Anhydrous solvent for the subsequent reaction (e.g., THF, DCM)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
To a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add the quinoline-4-carboxylic acid (1.0 equiv).
-
Carefully add an excess of thionyl chloride (e.g., 5-10 mL per gram of carboxylic acid).
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the solid carboxylic acid has dissolved.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. It is often helpful to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.
-
The resulting crude quinoline-4-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification. Dissolve the crude acyl chloride in an appropriate anhydrous solvent for the subsequent reaction.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key functionalization pathways and a typical experimental workflow for the synthesis of quinoline-4-carboxamides.
Caption: Key functionalization pathways of quinoline-4-carboxylic acid.
Caption: Experimental workflow for amidation of quinoline-4-carboxylic acid.
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jocpr.com [jocpr.com]
High-Throughput Screening Assays for Quinoline-4-Carboxylic Acid Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery.[1] This scaffold is prevalent in numerous molecules with therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of such compounds to identify novel modulators of specific biological targets and pathways. These application notes provide detailed protocols for various HTS assays tailored for the screening of quinoline-4-carboxylic acid analogues, focusing on key therapeutic areas.
I. High-Throughput Screening Workflow
The general workflow for high-throughput screening of a chemical library, such as one containing quinoline-4-carboxylic acid analogues, is a multi-step process designed for efficiency and automation.
II. Biochemical Assays
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified target protein, such as an enzyme.
A. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Background: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[2] Certain quinoline-4-carboxylic acid analogues have been identified as potent inhibitors of DHODH.[3][4][5][6]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
Protocol: Fluorescence-Based DHODH Inhibition HTS Assay
This protocol is adapted from a fluorescence-based assay where the reduction of resazurin to the fluorescent resorufin is coupled to DHODH activity.[7]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[8]
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
Resazurin
-
Quinoline-4-carboxylic acid analogue library dissolved in DMSO
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the quinoline-4-carboxylic acid analogue library and DMSO (for controls) into the 384-well assay plates.
-
Enzyme Preparation: Prepare a solution of recombinant human DHODH in assay buffer.
-
Enzyme Addition: Add 10 µL of the DHODH solution to each well of the assay plate and incubate for 30 minutes at 25°C to allow for compound binding.[2]
-
Substrate Mix Preparation: Prepare a substrate mix containing DHO, CoQ10, and resazurin in assay buffer.
-
Reaction Initiation: Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Data Acquisition: Measure the fluorescence intensity of each well using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
Data Presentation: DHODH Inhibitory Activity
| Compound ID | DHODH IC50 (nM) | Reference |
| 41 | 9.71 ± 1.4 | [3][4][5][6] |
| 43 | 26.2 ± 1.8 | [3][4][5][6] |
| 46 | 28.3 ± 3.3 | [3][4][5][6] |
| 3 | 250 ± 110 | [3] |
| Leflunomide | >100,000 | [9] |
| Brequinar | ~20 | [2] |
B. Histone Deacetylase (HDAC) Inhibition Assay
Background: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[10][11] Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors.[10][11]
Signaling Pathway: HDAC Inhibition and Apoptosis Induction
Protocol: Fluorogenic HDAC Inhibition HTS Assay
This two-step assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC, becomes susceptible to cleavage by a developer enzyme (trypsin), releasing a fluorescent molecule.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC isoforms
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing trypsin)
-
Trichostatin A (TSA) or SAHA (positive control inhibitor)
-
Quinoline-4-carboxylic acid analogue library dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Addition: Add 5 µL of diluted quinoline-4-carboxylic acid analogues or controls to the wells. Add 10 µL of HeLa nuclear extract or purified HDAC enzyme.
-
Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Development: Add 20 µL of the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Data Acquisition: Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm).
-
Data Analysis: Determine the percent inhibition for each compound relative to controls.
Data Presentation: HDAC Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [10][11][12] |
| D29 | HDAC1 | 32.59 | [10][11][12] |
| D29 | HDAC2 | 183.5 | [10][11][12] |
| D29 | HDAC3 | 0.477 | [10][11][12] |
| P6 | SIRT3 | 7.2 | [1][13] |
| 4a | HDAC8 | 0.442 | [14] |
III. Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and effects on cellular pathways.
A. Anticancer Cell Viability/Cytotoxicity Assay
Background: Many quinoline-4-carboxylic acid analogues have demonstrated potent anticancer activity against a variety of cancer cell lines.[15][16][17] HTS for cytotoxicity is a primary step in identifying potential anticancer drug candidates.
Protocol: ATP-Based Luminescent Cell Viability Assay
This assay measures the amount of ATP present in a well, which is directly proportional to the number of metabolically active, viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, K-562)[15]
-
Complete cell culture medium
-
Quinoline-4-carboxylic acid analogue library
-
Doxorubicin or other standard anticancer drug (positive control)
-
384-well white, clear-bottom cell culture plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Dispense 40 µL of cell suspension in complete medium into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Addition: Add 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Assay Development: Equilibrate the luminescent cell viability reagent to room temperature. Add 25 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the DMSO-treated control wells and determine the IC50 value for each active compound.
Data Presentation: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 | Reference |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [1] |
| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [1] |
| Compound 3j | MCF-7 (Breast) | 82.9% growth reduction | [15] |
| Kynurenic acid | MCF-7 (Breast) | Significant growth inhibition | [17] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Significant growth inhibition | [17] |
| 12c | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 µM | [18] |
B. NMDA Receptor Antagonist Calcium Flux Assay
Background: Quinolinic acid, an endogenous metabolite, is an agonist at the N-methyl-D-aspartate (NMDA) receptor.[19][20][21] Screening for antagonists of this receptor is relevant for various neurological disorders. This assay measures changes in intracellular calcium levels following receptor activation.
Signaling Pathway: NMDA Receptor Activation and Calcium Influx
Protocol: Fluorescence-Based Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid
-
Glutamate and Glycine (agonists)
-
Quinoline-4-carboxylic acid analogue library
-
384-well black-wall, clear-bottom plates
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Seeding: Plate cells in 384-well plates and incubate overnight.
-
Dye Loading: Remove culture medium and add 20 µL of Assay Buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 5 µL of the quinoline-4-carboxylic acid analogues to the cell plate and incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Inject 5 µL of a glutamate/glycine solution to activate the NMDA receptors.
-
Signal Reading: Continue to record the fluorescence signal for 1-2 minutes to capture the calcium influx.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the peak fluorescence signal compared to control wells.
IV. Conclusion
The quinoline-4-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutics. The high-throughput screening assays detailed in these application notes provide robust and efficient methods for identifying and characterizing active analogues against a range of important biological targets. By employing these biochemical and cell-based protocols, researchers can accelerate the discovery of new lead compounds for further development in areas such as oncology and neuroscience.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 13. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evidence that quinolinic acid severely impairs energy metabolism through activation of NMDA receptors in striatum from developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Derivatives of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanism of action studies of novel derivatives of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid. The goal is to facilitate the development of compounds with enhanced therapeutic potential, particularly in the context of anticancer and anti-inflammatory applications.
Introduction
Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The parent compound, this compound, serves as a valuable scaffold for the development of potent therapeutic agents. By strategically modifying its structure, it is possible to enhance its bioactivity and selectivity towards specific biological targets. This document outlines the synthetic strategies, protocols for biological assays, and insights into the signaling pathways modulated by these derivatives.
Synthesis of this compound Derivatives
The synthesis of 2-arylquinoline-4-carboxylic acids is primarily achieved through well-established methods such as the Pfitzinger and Doebner reactions. These methods offer a versatile approach to introduce a wide range of substituents on both the quinoline and the phenyl rings, allowing for a systematic exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The overall workflow for the synthesis and initial screening of novel derivatives is depicted below.
Experimental Protocols
Protocol 1: Synthesis via Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound.
-
Materials: Isatin, 3-methoxyacetophenone, potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve potassium hydroxide (3 eq.) in a mixture of ethanol and water.
-
Add isatin (1 eq.) to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Add 3-methoxyacetophenone (1.1 eq.) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
-
Protocol 2: Synthesis via Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.
-
Materials: Aniline, 3-methoxybenzaldehyde, pyruvic acid, ethanol.
-
Procedure:
-
Dissolve aniline (1 eq.) and 3-methoxybenzaldehyde (1 eq.) in ethanol.
-
Add pyruvic acid (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and then water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
-
Data Presentation: Bioactivity of Derivatives
The following tables summarize the in vitro bioactivity of representative this compound derivatives against various cancer cell lines and enzymes.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R1 (Position 6) | R2 (Position 7) | Cell Line | IC50 (µM) | Reference |
| Parent | H | H | MCF-7 | >100 | [1] |
| D-1 | Cl | H | HCT-116 | 15.2 | [2] |
| D-2 | OCH3 | H | HepG2 | 8.5 | [3] |
| D-3 | NO2 | H | K562 | 5.1 | [4] |
| D-4 | H | Cl | A549 | 22.7 | [5] |
Table 2: Enzyme Inhibitory Activity of Selected Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| HDAC-1 | HDAC3 | 24.45 | [4] |
| Pim-1-Inh-1 | Pim-1 Kinase | 0.110 | [6] |
| DHODH-Inh-1 | DHODH | 0.250 |
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability.
-
Materials: Human cancer cell lines (e.g., MCF-7, HCT-116), complete cell culture medium, 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Protocol 4: HDAC Inhibition Assay
This fluorometric assay measures the activity of histone deacetylases.
-
Materials: Purified HDAC enzyme, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing trypsin and a pan-HDAC inhibitor like Trichostatin A), test compounds.
-
Procedure:
-
In a 96-well black plate, add the HDAC enzyme to the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) using a microplate reader.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanism of Action
Derivatives of this compound exert their biological effects by modulating various signaling pathways. Key mechanisms include the inhibition of histone deacetylases (HDACs), Pim-1 kinase, and dihydroorotate dehydrogenase (DHODH).
HDAC Inhibition Pathway
Inhibition of HDACs leads to hyperacetylation of histones and non-histone proteins, resulting in chromatin relaxation and altered gene expression. This can induce cell cycle arrest and apoptosis.
Pim-1 Kinase Inhibition Pathway
Pim-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation. Its inhibition can lead to apoptosis.
DHODH Inhibition Pathway
Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, which is crucial for rapidly proliferating cells.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established, and a variety of biological assays can be employed to evaluate the efficacy of new derivatives. By understanding the structure-activity relationships and the underlying mechanisms of action, researchers can rationally design and synthesize compounds with improved bioactivity for the treatment of cancer and inflammatory diseases.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in various areas of material science. The information is compiled from scientific literature and is intended to guide researchers in the synthesis and application of this compound and its derivatives.
Compound Overview
Chemical Structure:
Figure 1. Chemical structure of this compound.
Basic Information:
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₇H₁₃NO₃[1] |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 18915-93-0 |
Synthesis Protocols
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through multicomponent reactions such as the Doebner and Pfitzinger reactions.[2][3][4]
Doebner Reaction Protocol
This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4]
Reaction Scheme:
Figure 2. Doebner reaction for synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve aniline (10 mmol), 3-methoxybenzaldehyde (10 mmol), and pyruvic acid (10 mmol) in ethanol (50 mL).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Note: While a general protocol is provided, specific reaction conditions such as temperature, time, and catalyst may need to be optimized for this compound.
Applications in Organic Light-Emitting Diodes (OLEDs)
Device Architecture:
Figure 3. A typical multilayer OLED structure.
Fabrication Protocol (Solution Processing & Thermal Evaporation):
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning agent (e.g., Hellmanex solution), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) & Emissive Layer (EML) Deposition (if applicable):
-
These layers are typically deposited via spin-coating from appropriate solutions under an inert atmosphere. The specific materials and conditions will depend on the desired device characteristics.
-
-
Electron Transport Layer (ETL) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the quinoline derivative, such as this compound (after suitable modification if necessary for volatility), as the ETL at a rate of 1-2 Å/s to a desired thickness (e.g., 20-40 nm).
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a thin layer of an electron injection material like lithium fluoride (LiF) (0.5-1 nm) followed by a thicker layer of aluminum (Al) (100-150 nm) to serve as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere to protect it from oxygen and moisture.
-
Expected Performance: The performance of an OLED is characterized by several parameters. While specific data for the title compound is unavailable, the following table outlines typical metrics for OLEDs utilizing quinoline derivatives.
| Parameter | Typical Range for Quinoline-based OLEDs |
| Turn-on Voltage | 3 - 8 V |
| Maximum Luminance | > 1000 cd/m² |
| External Quantum Efficiency (EQE) | 1 - 10% |
| Color (CIE coordinates) | Dependent on the emissive material |
Application as a Ligand in Metal-Organic Frameworks (MOFs)
The carboxylic acid functional group on this compound makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[6] These MOFs can exhibit interesting properties such as luminescence, which can be utilized in sensing applications.
Synthesis Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Which are the most common methods for synthesizing this compound?
A1: The most common and well-established methods for the synthesis of this compound are the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves the condensation of an aniline, an aldehyde (in this case, 3-methoxybenzaldehyde), and pyruvic acid. The Pfitzinger reaction utilizes isatin and a carbonyl compound (3'-methoxyacetophenone) in the presence of a base.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen method and reaction conditions. A reported yield for the synthesis of this compound is 65.5%.[1] Optimization of reaction parameters is crucial for achieving higher yields.
Q3: What are the main challenges in synthesizing this compound?
A3: Common challenges include low yields, formation of tarry by-products, and difficulties in purification.[2][3] Side reactions such as self-condensation of reactants and incomplete conversion are also frequently encountered.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[2] By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction has gone to completion.
Troubleshooting Guides
Problem 1: Low Yield in Doebner Reaction
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC analysis shows a significant amount of unreacted starting materials (aniline, 3-methoxybenzaldehyde, or pyruvic acid).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. Avoid excessively high temperatures which can lead to decomposition. |
| Inappropriate Catalyst | Experiment with different acid catalysts. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride) can be used. The choice of catalyst can significantly impact the yield.[5][6] |
| Incorrect Stoichiometry | Vary the molar ratios of the reactants. A slight excess of the aldehyde or pyruvic acid may drive the reaction to completion. |
| Short Reaction Time | Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. |
| Polymerization of Reactants | Employ a biphasic solvent system to sequester the aldehyde and reduce polymerization, which is a common side reaction.[3] |
Problem 2: Tar Formation in Pfitzinger Reaction
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Maintain a lower, controlled reaction temperature. The Pfitzinger reaction can be exothermic, and excessive heat promotes tar formation.[4] |
| High Concentration of Base | Optimize the concentration of the base (e.g., KOH). While a strong base is necessary, too high a concentration can accelerate side reactions.[2] |
| Simultaneous Mixing of Reactants | Add the carbonyl compound (3'-methoxyacetophenone) dropwise to the solution of isatin that has been pre-treated with the base. This can help control the reaction rate and minimize self-condensation.[4] |
| Impure Starting Materials | Ensure the purity of isatin and 3'-methoxyacetophenone, as impurities can contribute to tar formation. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids under Various Conditions
| Reaction Type | Aryl Substituent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Doebner | 3-Methoxyphenyl | - | Ethanol | Reflux | - | 65.5[1] |
| Doebner | Phenyl | p-TSA | Ethylene Glycol/Water | 50 | 3 | 85 |
| Pfitzinger | Phenyl | KOH | Ethanol | Reflux | 24 | 94 |
| Pfitzinger | 4-Methylphenyl | KOH | Ethanol/Water | Reflux | 24 | 40-43 |
| Pfitzinger | Phenyl | KOH | Ethanol | - | - | 87 |
Experimental Protocols
Doebner Synthesis of this compound
Materials:
-
Aniline
-
3-Methoxybenzaldehyde
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add pyruvic acid (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain this compound.
Pfitzinger Synthesis of this compound
Materials:
-
Isatin
-
3'-Methoxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve KOH in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.[7]
-
Add 3'-methoxyacetophenone to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner-Miller_reaction [chemeurope.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Aryl-Quinoline-4-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-aryl-quinoline-4-carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-aryl-quinoline-4-carboxylic acids.
Issue 1: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my 2-aryl-quinoline-4-carboxylic acid product during recrystallization. How can I improve the yield?
-
Answer: Low recovery during recrystallization can be due to several factors. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound at high temperatures but have low solubility at room temperature.[1] Experiment with a range of solvents with varying polarities, such as ethanol, ethyl acetate, or toluene.[1] Creating a binary solvent system by dissolving the compound in a "good" solvent and then adding a "poor" solvent until turbidity appears can also be effective.[1]
-
Cooling Process: Rapid cooling can lead to the formation of fine crystals that are difficult to filter or the product "oiling out".[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]
-
Volume of Solvent: Using an excessive amount of solvent will result in the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Issue 2: Product "Oils Out" During Recrystallization
-
Question: My 2-aryl-quinoline-4-carboxylic acid is separating as an oil instead of crystals during recrystallization. What is causing this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often due to a high concentration of the solute or too rapid cooling.[1] Here are some solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed.[1]
-
Use a More Dilute Solution: Add more solvent to the hot solution before allowing it to cool.[1]
-
Change the Solvent System: The current solvent may not be appropriate. Try a different solvent or a binary solvent system.[1]
-
Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Issue 3: Colored Impurities in the Final Product
-
Question: My purified 2-aryl-quinoline-4-carboxylic acid is yellow or brown. How can I remove these colored impurities?
-
Answer: Quinoline derivatives can often be colored due to the formation of trace oxidized impurities upon exposure to air and light.[2] While this may not always indicate significant impurity, for high-purity requirements, the following steps can be taken:
-
Charcoal Treatment: Activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Chromatography: Column chromatography using silica gel is an effective method for removing colored and other impurities.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]
-
Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation and color formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2-aryl-quinoline-4-carboxylic acids?
A1: The most common purification techniques are:
-
Recrystallization: This is a widely used technique for purifying solid compounds.[4][5][6] The choice of solvent is crucial for success.[1]
-
Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for these compounds.[3]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is an excellent method, particularly for complex mixtures or when small amounts of highly pure material are required.[2][7]
-
Acid-Alkali Neutralization: This method can be used to purify the carboxylic acid by dissolving the crude product in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding an acid.[5]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent will dissolve your 2-aryl-quinoline-4-carboxylic acid poorly at room temperature but well at its boiling point.[1] You can perform small-scale solubility tests with different solvents to find the most suitable one. Solvents like ethanol, methanol, ethyl acetate, and toluene are good starting points.[1] Binary solvent systems, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation, are also very effective.[1]
Q3: What are some common impurities found in crude 2-aryl-quinoline-4-carboxylic acids?
A3: Common impurities can include unreacted starting materials from the synthesis (e.g., isatin, anilines, aldehydes, pyruvic acid), side-products from the reaction (e.g., from polymerization or side reactions), and residual solvents.[8][9] The specific impurities will depend on the synthetic route used.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent system.[1]
-
Dissolution: In a flask, add the crude 2-aryl-quinoline-4-carboxylic acid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal excess of solvent to prevent premature crystallization.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Preparative HPLC Purification Protocol
This protocol is a general guideline and may need to be optimized for specific 2-aryl-quinoline-4-carboxylic acids.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm filter.[7]
-
HPLC System and Conditions:
-
Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.[7]
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final solid product.[7]
-
Purity Analysis: Analyze the purity of the final product using an analytical HPLC method.[7]
Data Presentation
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm[7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[7] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7] |
| Gradient | 60% to 95% B over 15 minutes[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 325 nm[7] |
| Column Temperature | 30°C[7] |
Table 2: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient | 70% to 90% B over 20 minutes[7] |
| Flow Rate | 20 mL/min[7] |
| Detection Wavelength | 325 nm[7] |
Visualizations
Caption: General purification workflow for 2-aryl-quinoline-4-carboxylic acids.
Caption: Troubleshooting common issues in the recrystallization of 2-aryl-quinoline-4-carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcps.org [ijcps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What are the primary factors affecting its solubility?
A1: The solubility of this compound is primarily influenced by the following factors:
-
pH: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral conditions, the carboxylic acid group is protonated (-COOH), rendering the molecule less soluble in aqueous media. In basic conditions (typically pH > 7.4), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[1]
-
Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy, can impact how easily it dissolves.
-
Lipophilicity: The presence of the methoxyphenyl and quinoline rings contributes to the compound's lipophilic nature, leading to poor aqueous solubility.
-
Temperature: For many compounds, solubility tends to increase with temperature. However, the extent of this effect varies.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the organic stock solution (like DMSO), is rapidly transferred to an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) to minimize its effect on the aqueous environment and any potential cellular toxicity.
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used to prepare the stock solution or can be included in the final assay buffer to increase the compound's solubility.
-
pH Adjustment of the Aqueous Medium: As mentioned in Q1, increasing the pH of your cell culture medium or buffer can significantly enhance the solubility of the carboxylic acid compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This gradual change in solvent composition can sometimes prevent abrupt precipitation.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For most in vitro experiments, preparing a high-concentration stock solution in an organic solvent is the standard approach.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds. For the parent compound, quinoline-4-carboxylic acid, a solubility of 34 mg/mL in DMSO has been reported, which can serve as a useful reference.[2]
-
Alternative Solvents: If DMSO is not compatible with your assay, other organic solvents such as ethanol or dimethylformamide (DMF) can be considered.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Can I use sonication or heating to help dissolve the compound?
A4: Yes, both methods can aid in dissolution, but they should be used with caution:
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area of the compound exposed to the solvent, facilitating dissolution.
-
Heating: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always verify the stability of the compound at elevated temperatures.
Data Presentation: Solubility Profile
The following tables provide estimated solubility data for this compound in various solvents and conditions. These values are based on the known properties of structurally similar quinoline-4-carboxylic acid derivatives and should be considered as a starting point for your experiments. For precise measurements, it is recommended to follow the experimental protocol for solubility determination outlined below.
Table 1: Estimated Solubility in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | > 30 | > 107 |
| Ethanol | 5 - 10 | 18 - 36 |
| Methanol | 1 - 5 | 3.6 - 18 |
| Water (pH 5.0) | < 0.1 | < 0.36 |
| Water (pH 7.4) | 0.1 - 0.5 | 0.36 - 1.8 |
| Water (pH 9.0) | 1 - 5 | 3.6 - 18 |
Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)
| Co-solvent System (v/v) | Estimated Solubility (mg/mL) |
| 10% Ethanol in Water | 0.5 - 1.0 |
| 20% Ethanol in Water | 1.0 - 2.0 |
| 10% PEG 400 in Water | 0.5 - 1.5 |
| 20% PEG 400 in Water | 1.5 - 3.0 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard "shake-flask" method to determine the equilibrium solubility of this compound in an aqueous buffer of a specific pH.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a microcentrifuge tube or vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the aqueous buffer to the tube.
-
Seal the tube tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 2: Preparation of a Solubilized Formulation using pH Adjustment
This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Deionized water or desired buffer with a pH below the pKa of the compound (e.g., pH 5.0)
-
0.1 M NaOH or another suitable base
-
Stir plate and stir bar
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of the compound and add it to a beaker with a stir bar.
-
Add a portion of the deionized water or buffer and begin stirring to create a suspension.
-
While continuously monitoring the pH with a calibrated pH meter, slowly add the 0.1 M NaOH solution dropwise.
-
Observe the dissolution of the compound as the pH increases.
-
Continue adding the base until all of the compound has dissolved and the desired final pH is reached. It is advisable to use a final pH slightly above the pH at which complete dissolution is observed to ensure stability.
-
Add the remaining volume of water or buffer to reach the final desired concentration.
-
Sterile filter the solution if it is intended for use in cell culture.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
Potential Signaling Pathways
Quinoline-4-carboxylic acid derivatives have been investigated for their potential to modulate various signaling pathways, particularly in the context of cancer. Below are simplified diagrams of pathways that may be affected by this class of compounds.
SIRT3 Signaling Pathway
Caption: Potential inhibition of the SIRT3 signaling pathway.
HDAC Signaling Pathway
Caption: Potential inhibition of the HDAC signaling pathway in cancer.
STAT3 Signaling Pathway
Caption: Potential inhibition of the STAT3 signaling pathway.
References
Technical Support Center: Doebner Synthesis of Quinoline-4-Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Doebner synthesis of quinoline-4-carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the Doebner synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid
-
Symptom: The final isolated product quantity is significantly lower than theoretically expected.
-
Potential Causes:
-
Incomplete reaction.
-
Prevalence of side reactions, particularly tar and polymer formation.[1]
-
Use of anilines with strong electron-withdrawing groups, which are less reactive.[2][3]
-
Suboptimal reaction conditions (temperature, catalyst, solvent).[1]
-
Formation of a benzylamine byproduct due to the reduction of an intermediate imine.
-
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. For less reactive anilines, consider employing a modified procedure like the Doebner hydrogen-transfer reaction.[2][3]
-
Control Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
Purification Technique: Review the purification process to minimize product loss. Acid-base extraction is often effective for isolating the carboxylic acid product.
-
Issue 2: Significant Tar and Polymer Formation
-
Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.[1]
-
Potential Cause: Acid-catalyzed polymerization of the aldehyde and/or pyruvic acid is a common side reaction, especially under harsh acidic conditions and at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Slow Addition of Reactants: Add the aldehyde to the reaction mixture dropwise to maintain a low concentration, thus minimizing self-condensation.[4]
-
Optimize Acid Catalyst: While an acid is necessary, excessively strong acids or high concentrations can promote polymerization. Consider screening different Brønsted and Lewis acids to find an optimal balance.[1]
-
Control Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Use a Biphasic System: Sequestering the aldehyde in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can reduce polymerization.[1][5]
-
Issue 3: Presence of Dihydroquinoline Impurities
-
Symptom: The final product is contaminated with partially hydrogenated quinoline derivatives.[1]
-
Potential Cause: The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation will lead to these impurities.[1]
-
Troubleshooting Steps:
-
Ensure Sufficient Oxidation: In the Doebner hydrogen-transfer modification, an imine formed in situ acts as the hydrogen acceptor (oxidant). Ensuring the correct stoichiometry is crucial.[2] For other variations, the presence of an oxidizing agent might be necessary.
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature (while balancing against tar formation) may promote complete oxidation.
-
Post-Synthesis Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using a suitable oxidizing agent can be performed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner synthesis?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the aldehyde and pyruvic acid, which leads to the formation of tar and significantly reduces the yield of the desired quinoline-4-carboxylic acid.[1]
Q2: Why is my yield low when using an aniline with an electron-withdrawing group?
A2: Anilines with electron-withdrawing groups are less nucleophilic and therefore less reactive in the initial steps of the Doebner synthesis, often leading to low yields under conventional conditions.[2][3] For these substrates, the Doebner hydrogen-transfer reaction is a recommended alternative.[2]
Q3: Can I use aliphatic aldehydes in the Doebner synthesis?
A3: Yes, both aromatic and aliphatic aldehydes are suitable reaction partners in the Doebner synthesis.
Q4: How can I purify the crude product from the tar-like side products?
A4: Purification can be challenging when significant tar is present. An effective method is to first perform an acid-base extraction. The acidic quinoline-4-carboxylic acid product will dissolve in an aqueous basic solution, while the non-acidic tar and byproducts can be removed by filtration or extraction with an organic solvent. The aqueous layer can then be acidified to precipitate the purified product.
Data Presentation
Table 1: Optimization of the Doebner Hydrogen-Transfer Reaction for an Electron-Deficient Aniline *
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | EtOH | Reflux | <1 |
| 2 | H₂NSO₃H | H₂O | 100 | 11 |
| 3 | p-TsOH·H₂O (0.2) | MeCN | 65 | 32 |
| 4 | TfOH (0.2) | MeCN | 65 | 40 |
| 5 | BF₃·THF (1.0) | MeCN | 65 | 53 |
| 6 | BF₃·THF (1.0) | EtOH | 65 | 28 |
| 7 | BF₃·THF (1.0) | Toluene | 65 | 26 |
| 8 | BF₃·THF (1.0) | DCE | 65 | 27 |
| 9 | BF₃·THF (1.0) | DMF | 65 | 25 |
| 10 | BF₃·THF (1.0) | DMSO | 65 | 21 |
| 11 | BF₃·THF (1.0) | THF | 65 | 53 |
| 12 | BF₃·Et₂O (1.0) | MeCN | 65 | 86 |
*Data extracted from the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.[2]
Table 2: Substrate Scope of the Doebner Hydrogen-Transfer Reaction with Various Anilines *
| Entry | Aniline Substituent | Product | Yield (%) |
| 1 | 4-CF₃ | 2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 84 |
| 2 | 4-Cl | 6-chloro-2-phenylquinoline-4-carboxylic acid | 88 |
| 3 | 4-Br | 6-bromo-2-phenylquinoline-4-carboxylic acid | 86 |
| 4 | 4-F | 6-fluoro-2-phenylquinoline-4-carboxylic acid | 86 |
| 5 | H | 2-phenylquinoline-4-carboxylic acid | 88 |
| 6 | 4-Me | 6-methyl-2-phenylquinoline-4-carboxylic acid | 85 |
| 7 | 4-OMe | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 82 |
| 8 | 2-Me | 8-methyl-2-phenylquinoline-4-carboxylic acid | 89 |
*Reaction conditions: aniline (1.2 equiv), benzaldehyde (1.0 equiv), pyruvic acid (1.06 equiv), BF₃·Et₂O (1.8 equiv) in MeCN at 65°C.[2]
Experimental Protocols
Protocol 1: Standard Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
-
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Ice water
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
-
Procedure:
-
In a round-bottom flask, reflux an equimolar mixture of aniline and benzaldehyde in ethanol for 1 hour.
-
Add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid to the reaction mixture.
-
Continue refluxing and monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture slowly into ice water with vigorous stirring.
-
Filter the resulting solid product.
-
For purification, dissolve the filtered solid in an aqueous K₂CO₃ solution to dissolve the acidic product.
-
Filter the solution to remove any non-acidic impurities.
-
Acidify the filtrate to precipitate the purified 2-phenylquinoline-4-carboxylic acid.
-
Filter the purified product, wash with water, and dry.
-
Protocol 2: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines
-
Materials:
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Benzaldehyde
-
Pyruvic acid
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the substituted aniline (1.2 equivalents) and benzaldehyde (1.0 equivalent) in acetonitrile, add BF₃·Et₂O (1.8 equivalents) at room temperature.
-
Stir the mixture at 65°C for 1 hour.
-
Add a solution of pyruvic acid (1.06 equivalents) in acetonitrile dropwise to the reaction mixture.
-
Continue stirring at 65°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and proceed with an appropriate workup, such as extraction and crystallization, to isolate the product.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pfitzinger Condensation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Pfitzinger condensation for the synthesis of quinoline-4-carboxylic acids. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pfitzinger condensation, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Isatin Ring Opening: The initial hydrolysis of the isatin amide bond is a critical step.[1] 2. Suboptimal Reaction Temperature: The reaction is sensitive to temperature; too low may result in a sluggish reaction, while too high can cause decomposition.[1] 3. Steric Hindrance: Bulky substituents on the carbonyl compound can hinder the reaction.[1] 4. Insufficient Reaction Time: The reaction may not have reached completion.[2] | 1. Ensure Complete Ring Opening: Pre-react the isatin with a strong base (e.g., KOH) until the color changes (typically from purple to brown/yellow) before adding the carbonyl compound.[3] 2. Optimize Temperature: For conventional heating, a gentle reflux in a solvent like ethanol is a good starting point. Monitor the reaction and adjust as needed.[1] 3. Increase Reaction Time/Temperature: For sterically hindered substrates, a longer reaction time or higher temperature may be necessary. Microwave irradiation can also be effective.[2] 4. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product to determine the optimal reaction time.[2] |
| Formation of Tar-Like Byproducts | 1. High Reaction Temperature: Excessive heat can lead to the polymerization and self-condensation of reactants and intermediates.[1] 2. Incorrect Reactant Addition: Adding all reactants simultaneously under strongly basic conditions can promote side reactions.[3] | 1. Control Temperature: Maintain a gentle and consistent reflux temperature. Avoid localized overheating.[1] 2. Sequential Reactant Addition: First, dissolve the isatin in the basic solution to facilitate the formation of the isatinic acid salt before adding the carbonyl compound.[3] |
| Product Purification Challenges | 1. Presence of Unreacted Isatin: Can be difficult to separate from the final product.[3] 2. Formation of Neutral Impurities: Unreacted carbonyl compound and other byproducts can contaminate the product.[2] | 1. Use Excess Carbonyl Compound: Employing a slight excess of the carbonyl compound can help drive the reaction to completion and consume the isatin.[3] 2. Ether Extraction: After the reaction, dissolve the residue in water and perform an extraction with an organic solvent like diethyl ether to remove neutral impurities before acidifying to precipitate the product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pfitzinger condensation?
The Pfitzinger reaction involves the base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group.[2] The reaction proceeds through the following key steps:
-
Base-Induced Ring Opening: The amide bond of isatin is hydrolyzed by a strong base (e.g., potassium hydroxide) to form a keto-acid intermediate.[4]
-
Imine/Enamine Formation: The carbonyl compound reacts with the aniline moiety of the opened isatin to form an imine, which then tautomerizes to a more stable enamine.[4]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[4]
Q2: Which bases are typically used for the Pfitzinger condensation?
Strong bases are required to facilitate the initial ring opening of isatin. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used bases for this reaction.[1][5]
Q3: Can aldehydes be used in the Pfitzinger reaction?
Yes, both aldehydes and ketones with an α-methylene group can be used as the carbonyl component in the Pfitzinger reaction.[4]
Q4: How can the reaction time be optimized?
The optimal reaction time can vary significantly depending on the substrates and reaction conditions. It is highly recommended to monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2] For some substrates, microwave-assisted synthesis can dramatically reduce the reaction time from hours to minutes.[2]
Q5: What is a common method for purifying the final quinoline-4-carboxylic acid product?
A standard workup procedure involves removing the bulk of the solvent, dissolving the residue in water, and washing with an organic solvent (like diethyl ether) to remove neutral impurities. The aqueous layer is then cooled and acidified (typically to pH 4-5) to precipitate the carboxylic acid product. The solid product can be collected by filtration and further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids under different reaction conditions.
Table 1: Pfitzinger Condensation with Conventional Heating
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | >60 | [3] |
| Isatin | Butanone | NaOH | Water | 8 | 84 | [3] |
| Isatin | Acetophenone | KOH | Ethanol | 24 | Not specified | [6] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [7] |
| Isatin | Diethyl oxaloacetate | KOH | Water | 48+ | Low | [3] |
Table 2: Pfitzinger Condensation with Microwave Irradiation
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 9 | Not specified | [2] |
Experimental Protocols
Protocol 1: Generalized Procedure for Pfitzinger Condensation (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[2][6]
Materials:
-
Isatin or substituted isatin
-
Carbonyl compound (ketone or aldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or other suitable protic solvent)
-
Water
-
Diethyl ether (for extraction)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 0.2 mol KOH) in a mixture of ethanol and water.
-
Add the isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes from purple to brown/yellow, indicating the formation of the potassium salt of isatinic acid.[2]
-
To this mixture, add the carbonyl compound (a slight excess, e.g., 0.07-0.15 mol).[2]
-
Heat the reaction mixture to reflux and maintain for the required time (typically 8-24 hours), monitoring the reaction progress by TLC.[2][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[2]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[2]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]
Protocol 2: Generalized Procedure for Microwave-Assisted Pfitzinger Condensation
This protocol demonstrates a rapid synthesis using microwave irradiation.[2]
Materials:
-
Isatin or substituted isatin
-
Carbonyl compound
-
33% aqueous solution of potassium hydroxide (KOH)
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, add the isatin (e.g., 10.0 mmol) to the 33% aqueous solution of potassium hydroxide.
-
To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for the optimized time (e.g., 9 minutes).
-
After irradiation, cool the vessel to room temperature and filter the solution.
-
Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
Visualizations
Caption: General experimental workflow for the Pfitzinger condensation.
Caption: Troubleshooting logic for common Pfitzinger condensation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. jocpr.com [jocpr.com]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
stability testing of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-methoxyphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acid, such as hydrochloric acid (HCl), to assess degradation in an acidic environment.
-
Base Hydrolysis: Exposure to a base, like sodium hydroxide (NaOH), to evaluate stability in alkaline conditions.
-
Oxidative Degradation: The use of an oxidizing agent, commonly hydrogen peroxide (H₂O₂), to investigate susceptibility to oxidation.
-
Thermal Degradation: Subjecting the compound to high temperatures to determine its stability under heat stress.
-
Photostability: Exposing the compound to controlled light sources (UV and visible) to assess its sensitivity to light.[4]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively published, based on its structure, potential degradation could occur at several sites. The quinoline ring system is generally stable, but the carboxylic acid and methoxy groups are more susceptible to reaction. Potential pathways could include decarboxylation of the carboxylic acid group, O-demethylation of the methoxy group, or hydroxylation of the aromatic rings.
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common technique for this purpose. The method should be able to separate the parent compound from all process-related impurities and degradation products.
Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The initial stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base. For example, if 0.1N HCl showed no degradation, try 1N HCl.[4]
-
Increase the temperature of the study. If no degradation is seen at 60°C, consider increasing it to 80°C, while carefully monitoring for excessive degradation.[4]
-
Extend the duration of the stress testing. Some compounds may degrade slowly.
-
For oxidative stress, consider using a higher concentration of hydrogen peroxide or a different oxidizing agent.
-
Issue 2: The compound shows poor solubility in the stress condition media.
-
Possible Cause: this compound, like many carboxylic acids, may have limited solubility in acidic aqueous solutions.
-
Troubleshooting Steps:
-
Use a co-solvent. A small percentage of an organic solvent like acetonitrile or methanol can be added to the aqueous stress medium to improve solubility. Ensure the co-solvent itself does not cause degradation.
-
Prepare a stock solution of the compound in a suitable organic solvent and then dilute it into the stress medium.
-
For hydrolytic studies, consider using a mixture of water and a miscible organic solvent.
-
Issue 3: Multiple, poorly resolved peaks are observed in the chromatogram after degradation.
-
Possible Cause: The analytical method may not have sufficient resolution to separate all the degradation products from the parent compound and from each other.
-
Troubleshooting Steps:
-
Optimize the HPLC method. This can include changing the mobile phase composition, gradient profile, column chemistry, or temperature.
-
Employ a different detection wavelength where the degradants might have better absorbance and are well-resolved from the parent peak.
-
Consider using a different analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) for better resolution or LC-MS to identify the masses of the degradation products.[1]
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting mass spectrometry fragmentation of quinoline-4-carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acids in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of quinoline-4-carboxylic acids, providing potential causes and actionable solutions.
Q1: Why is the molecular ion peak weak or absent in my Electron Ionization (EI) mass spectrum?
A1: The molecular ion of quinoline-4-carboxylic acids can be unstable under high-energy EI conditions, leading to extensive fragmentation.
Troubleshooting Steps:
-
Reduce Ionization Energy: If your instrument settings allow, lowering the electron energy (e.g., from 70 eV to 20 eV) can decrease fragmentation and enhance the molecular ion peak.
-
Use a "Soft" Ionization Technique: Consider using a less energetic ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are more likely to produce a prominent protonated molecule ([M+H]⁺) or other adducts, which can confirm the molecular weight.
-
Check for In-Source Fragmentation: High temperatures in the GC injection port or the MS ion source can cause thermal degradation before ionization. Try lowering the temperatures of these components.
Q2: I am observing poor fragmentation efficiency in my ESI-MS/MS analysis. What are the likely causes and solutions?
A2: Poor fragmentation in ESI-MS/MS can result from several factors, including suboptimal collision energy or issues with the collision cell.
Troubleshooting Steps:
-
Optimize Collision Energy: The collision energy is a critical parameter for achieving good fragmentation. Perform a collision energy ramping experiment to determine the optimal setting for your specific analyte and instrument.
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. A hissing sound might indicate a leak or excessively high pressure, which can lead to poor fragmentation efficiency.
-
Inspect the Collision Cell: If possible, check for any issues with the collision cell, such as a broken or disconnected gas line, which would prevent proper fragmentation.
Q3: My signal intensity is low and unstable. What should I investigate?
A3: Low and unstable signals are common issues in LC-MS and can be caused by problems with the sample, the LC system, or the mass spectrometer.
Troubleshooting Steps:
-
Verify System Suitability: Analyze a known standard to confirm that the instrument is performing correctly and meeting sensitivity specifications.
-
Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. To diagnose this, perform a post-column infusion experiment. If ion suppression is present, improve sample clean-up, or modify the chromatographic method to separate the analyte from the interfering compounds.
-
Inspect the ESI Spray: An unstable electrospray can lead to an erratic signal. Check for a consistent and fine spray from the ESI needle. Issues could include a clogged needle, incorrect positioning, or inappropriate gas flows.
-
Optimize Ion Source Parameters: Systematically optimize ion source parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate to maximize the signal for your analyte.
-
Check for Air Bubbles: Air bubbles in the mobile phase lines can cause an unstable signal. Purge the LC pumps to remove any bubbles and ensure solvents are properly degassed.
Q4: I am seeing multiple peaks in my mass spectrum for a single quinoline-4-carboxylic acid. What could be the reason?
A4: The observation of multiple peaks for a single compound is often due to the formation of different adduct ions in the ESI source.
Troubleshooting Steps:
-
Identify Common Adducts: Look for mass differences corresponding to common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).
-
Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium acetate) can influence adduct formation. Experiment with different additives to promote the formation of a single, desired ion species, typically the protonated molecule ([M+H]⁺).
-
Clean Glassware and Use High-Purity Solvents: Contamination from glassware or solvents can be a source of adduct-forming ions like sodium and potassium.
Q5: The fragmentation pattern I am observing is different from what I expect. What could be the cause?
A5: Unexpected fragmentation patterns can arise from in-source fragmentation, the presence of isomers, or complex fragmentation pathways influenced by substituents.
Troubleshooting Steps:
-
Minimize In-Source Fragmentation: Reduce the cone voltage (or declustering/fragmentor voltage) and source temperature to minimize fragmentation within the ion source.[1]
-
Consider Isomeric Structures: If you are analyzing a substituted quinoline-4-carboxylic acid, be aware that different isomers can produce distinct fragmentation patterns.
-
Consult Literature for Similar Compounds: The fragmentation of quinoline derivatives is influenced by the type and position of substituents on the quinoline ring.[2][3] Research the fragmentation of structurally related compounds to help interpret your spectra.
Quantitative Data on Fragmentation
The fragmentation of quinoline-4-carboxylic acids is highly dependent on the ionization method and the substitution pattern on the quinoline ring. Below is a summary of common fragment ions observed in Electron Ionization Mass Spectrometry (EI-MS) for some 2-substituted quinoline-4-carboxylic acids.[2]
| Compound (Substituent at position 2) | Molecular Ion (m/z) | [M-COOH]⁺ (m/z) | [M-CO₂]⁺ (m/z) | Other Significant Fragments (m/z) |
| H | 173 | 128 | 129 | 102 ([M-COOH-HCN]⁺) |
| CH₃ | 187 | 142 | 143 | 115 |
| C₆H₅ | 249 | 204 | 205 | 176 |
| 2-Furyl | 239 | 194 | 195 | 211 ([M-CO]⁺), 166 |
Data is compiled from reference[2]. Relative abundances are not included as they can vary significantly with instrument conditions.
Experimental Protocols
Protocol: LC-MS/MS Analysis of a Quinoline-4-Carboxylic Acid
This protocol provides a general procedure for the analysis of a quinoline-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization will be required for specific compounds and matrices.
1. Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System Setup
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350°C
-
-
MRM Transitions:
-
Determine the precursor ion (e.g., [M+H]⁺) in a full scan.
-
Optimize collision energy to identify the most abundant and specific product ions.
-
Example for Quinoline-4-carboxylic acid (MW: 173.16):
-
Precursor: m/z 174.1
-
Product ions to monitor (after optimization): e.g., m/z 128.1 (loss of H₂O and CO), m/z 102.1 (further loss of C₂H₂)
-
-
-
3. Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
Visualizations
References
- 1. A validated liquid chromatography‐high resolution‐tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma | Semantic Scholar [semanticscholar.org]
- 2. Development and validation of an LC-MS/MS method to quantify kynurenic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Cell Permeability of Quinoline-4-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor cell permeability of quinoline-4-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline-4-carboxylic acid derivatives show low intracellular concentrations in cell-based assays?
A1: The primary reason for the poor cell permeability of quinoline-4-carboxylic acid derivatives is the presence of the carboxylic acid group. At physiological pH (approximately 7.4), this group is typically ionized, resulting in a negatively charged molecule. This increased polarity significantly hinders the compound's ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[1]
Q2: What is a prodrug strategy and how can it improve the permeability of my compounds?
A2: A prodrug is a pharmacologically inactive derivative of a drug molecule that is converted into its active form within the body, a process often occurring after it has overcome a barrier such as the cell membrane. For quinoline-4-carboxylic acids, a common and effective prodrug strategy is esterification.[1] By converting the polar carboxylic acid into a more lipophilic ester, the overall hydrophobicity of the molecule is increased, facilitating its passage across the cell membrane.[1][2][3] Once inside the cell, endogenous enzymes called esterases cleave the ester bond, releasing the active carboxylic acid derivative.[1]
Q3: How does lipophilicity affect the cell permeability of quinoline-4-carboxylic acid derivatives?
A3: Lipophilicity is a critical physicochemical property that influences a compound's ability to cross cell membranes.[4][5] Generally, increasing the lipophilicity of a molecule can enhance its passive diffusion across the lipid bilayer. However, there is a delicate balance to maintain. Excessively high lipophilicity can lead to poor aqueous solubility, which in turn limits the concentration of the compound available to permeate the cells.[1] Therefore, optimizing the lipophilicity to achieve a balance between membrane permeability and aqueous solubility is crucial for effective drug design.
Q4: Could active efflux be a reason for the low intracellular accumulation of my compounds?
A4: Yes, active efflux is another significant factor that can lead to low intracellular concentrations of your quinoline-4-carboxylic acid derivatives.[1] Cells possess transmembrane proteins known as efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of substrates out of the cell.[1][6] If your compound is a substrate for one of these pumps, it may be efficiently removed from the cell after it enters, resulting in low intracellular accumulation despite having good initial permeability.[6][7]
Q5: What are the standard in vitro methods to assess the cell permeability of my compounds?
A5: Two widely used in vitro methods for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based monolayer assays like the Caco-2 permeability assay.[8]
-
PAMPA: This is a cell-free, high-throughput assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening to rank compounds based on their passive permeability.[8]
-
Caco-2 Permeability Assay: This is considered the "gold standard" for predicting human oral drug absorption.[8] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess passive diffusion, active transport, and efflux mechanisms.[8][9]
Troubleshooting Guides
Issue: My quinoline-4-carboxylic acid derivative shows poor activity in cell-based assays despite good enzymatic inhibition.
| Possible Cause | Troubleshooting Steps |
| Poor passive diffusion due to ionization of the carboxylic acid group. | Solution: Implement a Prodrug Strategy. Synthesize an ester prodrug of your compound. Simple alkyl esters (e.g., methyl or ethyl esters) are a good starting point as they can significantly increase lipophilicity and, consequently, cell permeability.[1][10] |
| Active efflux by transmembrane transporters (e.g., P-gp). | Solution: Evaluate Efflux Ratio. Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that your compound is a substrate for active efflux.[9] Consider co-administration with a known efflux pump inhibitor in your in vitro assays to confirm. |
| Suboptimal lipophilicity. | Solution: Modulate Lipophilicity. If a prodrug strategy is not feasible or fully effective, consider structural modifications to the quinoline core or its substituents to achieve a more favorable lipophilicity (logP). Aim for a balanced logP value that enhances permeability without compromising aqueous solubility. |
| Low aqueous solubility limiting compound availability. | Solution: Assess and Improve Solubility. Experimentally determine the aqueous solubility of your compound. If it is low, consider formulation strategies or synthesizing analogs with improved solubility profiles. Even a highly permeable compound will not be effective if it cannot remain in solution to interact with the cell membrane. |
Quantitative Data Summary
The following table summarizes the apparent permeability coefficient (Papp) for a selection of compounds, illustrating the impact of structural modifications on cell permeability.
| Compound | Modification | Assay System | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Quinoline-4-carboxylic acid (hypothetical) | Parent Compound | Caco-2 | Low (<1.0) | ~1 |
| Ethyl quinoline-4-carboxylate (hypothetical) | Ester Prodrug | Caco-2 | Moderate (1.0 - 10.0) | ~1 |
| Compound with high efflux (hypothetical) | Substrate for P-gp | Caco-2 | Low to Moderate | >2 |
| Atenolol (Low Permeability Control) | - | Caco-2 | <1.0 | N/A |
| Propranolol (High Permeability Control) | - | Caco-2 | >10.0 | N/A |
Note: The values for hypothetical quinoline derivatives are illustrative. Actual Papp values will vary depending on the specific substitutions on the quinoline ring.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of quinoline-4-carboxylic acid derivatives.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor sink buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Donor solution: Your test compound dissolved in a suitable buffer (e.g., PBS, pH 5.0-7.4)
-
High and low permeability control compounds
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Methodology:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Prepare Donor Plate: Add the donor solution containing your test compound and controls to the wells of the donor plate.
-
Assemble PAMPA Sandwich: Carefully place the filter plate onto the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution. Then, place this assembly on top of the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane, incubation time, and compound concentrations.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active efflux of your quinoline-4-carboxylic acid derivatives.[8]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS and non-essential amino acids)
-
Transwell® inserts (e.g., 12- or 24-well)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Your test compound (stock solution in DMSO)
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
Lucifer Yellow for monolayer integrity testing
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at an appropriate density. Culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed monolayer. You can also assess the permeability of Lucifer Yellow, which should be low.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing your test compound to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B-A): Repeat the process, but add the compound to the basolateral (donor) side and sample from the apical (receiver) side to measure active efflux.
-
Analysis and Calculation:
-
Analyze the concentration of your compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Visualizations
Caption: Prodrug strategy to enhance cell permeability.
Caption: Factors affecting the cell permeability of quinoline-4-carboxylic acid derivatives.
Caption: Troubleshooting workflow for poor cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioivt.com [bioivt.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline-Based Compound Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-based compounds. The focus is on strategies to understand and mitigate the toxicity associated with this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: My new quinoline-based compound shows high cytotoxicity in initial screens. What are the common structural features known to influence quinoline toxicity?
A1: The toxicity of quinoline derivatives is heavily influenced by their substitution patterns. Structure-Activity Relationship (SAR) studies have identified several key factors:
-
Hydrophobicity: Increased hydrophobicity of the quinoline compound often correlates with higher cytotoxicity.[1]
-
Electron-withdrawing/donating groups: The addition of electron-withdrawing substituents to the quinoline ring can affect cytotoxicity.[1]
-
Positional Isomerism: The position of substituents dramatically alters biological activity and toxicity. For instance, shifting a methyl group from the 4-position to the 2-position can significantly decrease activity.[2]
-
Specific Substituents:
-
Halogen atoms (e.g., fluorine, chlorine) in the R5 position of the 8-hydroxyquinoline ring can increase both toxicity and selectivity.[3]
-
Alkoxy methyl groups in the R5 position have been shown to increase selectivity while lowering overall toxicity.[3]
-
N-methylation of certain quinoline derivatives can increase their biological activity.[4]
-
Q2: What are the primary mechanisms behind quinoline-induced toxicity?
A2: A primary driver of quinoline toxicity is metabolic activation.[5] The body's metabolic processes, particularly in the liver, can convert relatively inert quinoline compounds into highly reactive metabolites.[5][6] A key proposed mechanism involves the formation of a 5,6-epoxide of quinoline, which is associated with its metabolic activation to a tumorigenic agent.[7] These reactive intermediates, such as quinones, can cause a variety of toxic effects, including acute cytotoxicity, immunotoxicity, and genotoxicity.[5] For some quinolone antibiotics like trovafloxacin, reactive metabolites can trigger the release of damage-associated molecular patterns (DAMPs) from hepatocytes, leading to inflammasome activation and potential immune-related liver injury.[8]
Q3: How can I experimentally assess the cytotoxicity of my quinoline compounds?
A3: Several robust in-vitro assays are commonly used to quantify the cytotoxic effects of quinoline derivatives.[9] These include:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[10]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[9]
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining and caspase activity assays can identify and quantify programmed cell death induced by your compound.[10]
Q4: Are there any chemical modification strategies to reduce the toxicity of a promising quinoline lead compound?
A4: Yes, several strategies involving chemical modification can be employed:
-
Glycoconjugation: Attaching sugar moieties to the quinoline core can be an effective strategy to fine-tune selectivity and reduce cytotoxicity. This approach has been used to develop selective mTORC1 inhibitors with minimal or no cytotoxicity.[11]
-
Hybrid Molecule Design: Creating hybrid compounds by combining the quinoline scaffold with other pharmacophores can sometimes lead to derivatives with lower toxicity and improved biological properties.[4]
-
Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties can help to identify modifications that reduce toxicity while retaining desired activity.
Troubleshooting Guides
Issue: High variance in cytotoxicity data between experimental repeats.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
-
Possible Cause: Compound precipitation in culture media.
-
Solution: Check the solubility of your compound in the final assay concentration. Consider using a lower concentration of a vehicle like DMSO.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma.
-
Issue: Compound shows high in-vitro potency but is inactive or toxic in-vivo.
-
Possible Cause: Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism).
-
Solution: Conduct preliminary pharmacokinetic studies to assess bioavailability and metabolic stability.
-
-
Possible Cause: Formation of toxic metabolites in-vivo.[7]
-
Solution: Perform in-vitro metabolism studies using liver microsomes to identify potential reactive metabolites.[7] Consider structural modifications to block metabolic hot spots.
-
-
Possible Cause: Off-target effects not captured by in-vitro assays.
-
Solution: Profile the compound against a broader panel of targets to identify potential off-target interactions.
-
Data Presentation
Table 1: Cytotoxicity (IC50) of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 |
| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12 - 11.34 |
| 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal Carcinoma) | 1.87 |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 0.53 |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 1.140 |
Data compiled from multiple sources.[9][12][13]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[10]
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol detects and quantifies apoptosis induced by quinoline compounds.[10]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound for the desired time to induce apoptosis.[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]
Visualizations
References
- 1. QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products [mdpi.com]
- 3. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. The content is structured to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and established methods for synthesizing 2-aryl-quinoline-4-carboxylic acids, including the target molecule, are the Doebner reaction and the Pfitzinger reaction.[1][2] The Doebner reaction involves a one-pot, three-component condensation of an aniline, an aldehyde (in this case, 3-methoxybenzaldehyde), and pyruvic acid.[3][4][5] The Pfitzinger reaction utilizes isatin or its derivatives, which react with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7][8][9]
Q2: How do I select an appropriate catalyst for the Doebner reaction to synthesize this compound?
A2: Catalyst selection is critical for optimizing the Doebner reaction. While the reaction can sometimes proceed without a catalyst in a suitable solvent like ethanol, various catalysts can significantly improve yields and reaction times.[10][11] Lewis acids such as BF₃·OEt₂ or BF₃·THF have been shown to be effective, particularly for anilines with electron-withdrawing groups.[5] Heterogeneous catalysts, like ionically tagged magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride), offer advantages such as high yields, short reaction times, and ease of recovery and reuse.[12][13]
Q3: My Doebner reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in the Doebner reaction can arise from several factors. One common issue is the polymerization of the α,β-unsaturated carbonyl compounds that can form in situ.[14] Harsh reaction conditions, such as high temperatures and strong, concentrated acids, can also lead to the degradation of starting materials and products.[14] For anilines with strong electron-withdrawing groups, reactivity may be lower, necessitating more forcing conditions or a more effective catalyst.[14] To improve yields, consider optimizing the reaction temperature and acid concentration, starting with milder conditions.[14] The slow, portion-wise addition of the carbonyl compound or the use of a biphasic reaction medium can help minimize polymerization.[14]
Q4: I am observing significant tar formation in my reaction. How can I prevent this?
A4: Tar formation is a common side reaction, particularly in quinoline syntheses conducted under harsh acidic and oxidizing conditions.[15] To minimize tarring, it is crucial to control the reaction temperature and avoid excessive heat.[15][16] Using a moderator, such as ferrous sulfate in the related Skraup synthesis, can help control the reaction's exothermicity.[15] Milder reaction conditions, including optimized acid concentration and temperature, are generally effective in reducing tar formation.[14]
Q5: What are some common issues with the Pfitzinger reaction and how can they be addressed?
A5: A key limitation of the Pfitzinger reaction is that the substituents on the resulting quinoline are restricted because isatins with functional groups that are unstable under basic conditions cannot be used.[5] The reaction is typically carried out in the presence of a strong base like potassium hydroxide.[7][17] Ensuring the complete hydrolysis of the isatin's amide bond to the keto-acid intermediate is crucial for the reaction to proceed efficiently.[7][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems during the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of quinoline derivatives.
Data Presentation: Catalyst Performance in Quinoline Synthesis
The following tables summarize quantitative data on the performance of various catalysts in the synthesis of quinoline-4-carboxylic acid derivatives, providing a basis for comparison and selection.
Table 1: Performance of Heterogeneous Catalysts in the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
| Catalyst | Reactants | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | 1-Naphthylamine, Benzaldehydes, Pyruvic Acid | Solvent-free | 80 | 12-30 | 84-93 | [12] |
| MIL-53(Al) | 2-Aminoarylketone, Acetylacetone | Solvent-free | 100 | 360 | >90 (conversion) | [18] |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | 2-Aminoaryl Ketone, Dicarbonyl Compound | Solvent-free | 100 | 240 | High | [19] |
Table 2: Optimization of Reaction Conditions for Friedländer Synthesis using MIL-53(Al) Catalyst
| Parameter | Variation | Optimal Condition | Result | Reference |
| Solvent | EtOH, IPA, ACN, Toluene, Solvent-free | Solvent-free | Highest yield | [18] |
| Temperature (°C) | 75, 100, 125 | 100 | Optimal yield | [18] |
| Duration (h) | 2, 4, 6, 8 | 6 | No significant improvement beyond this time | [18] |
| Catalyst Loading (wt. %) | 0.0, 2.5, 5.0, 7.5 | 5.0 | Highest conversion and yield | [18] |
Experimental Protocols
Protocol 1: General Procedure for the Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids using a Heterogeneous Catalyst
This protocol is adapted from the synthesis using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride.[12]
-
Materials:
-
Aromatic Aldehyde (e.g., 3-methoxybenzaldehyde) (1 mmol)
-
Pyruvic Acid (1 mmol)
-
Aniline derivative (e.g., Aniline) (1 mmol)
-
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, pyruvic acid, aniline, and the catalyst.
-
Stir the mixture vigorously at 80 °C under solvent-free conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add hot ethanol to the reaction mixture.
-
Separate the catalyst using an external magnet.
-
Cool the ethanol solution to allow the product to crystallize.
-
Collect the product by filtration.
-
Caption: A step-by-step workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.
Protocol 2: General Procedure for the Pfitzinger Synthesis of Quinoline-4-carboxylic Acids
This protocol is a general representation of the Pfitzinger reaction.[9]
-
Materials:
-
Isatin (10.0 mmol)
-
33% Aqueous Potassium Hydroxide (15 mL)
-
Carbonyl compound with α-methylene group (e.g., 1-(3-methoxyphenyl)ethan-1-one) (10.0 mmol)
-
Dilute Hydrochloric Acid or Acetic Acid
-
Ethanol or Ethanol/Water mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask, dissolve isatin in the aqueous potassium hydroxide solution.
-
Add the carbonyl compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the bulk of any organic solvent by rotary evaporation.
-
Add water to dissolve the potassium salt of the product.
-
Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute acid until precipitation is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcps.org [ijcps.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Pfitzinger Reaction [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst - ProQuest [proquest.com]
- 19. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid and Related Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and other substituted quinoline-4-carboxylic acid derivatives. While direct biological activity data for this compound is not extensively available in public literature, its crucial role as a scaffold in the development of potent histone deacetylase (HDAC) inhibitors allows for an insightful indirect comparison. This document summarizes quantitative data on the anticancer and HDAC inhibitory activities of its derivatives and contrasts them with other biologically active quinolines. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts.
Introduction to Quinoline-4-carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antimalarial agents. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles. This guide focuses on 2-aryl-substituted quinoline-4-carboxylic acids, with a particular emphasis on derivatives of this compound.
The Role of this compound as a Synthetic Intermediate
Recent studies have highlighted the utility of this compound as a key intermediate in the synthesis of novel HDAC inhibitors.[1][2] The synthesis typically involves a Pfitzinger reaction, a condensation reaction between an isatin derivative and a carbonyl compound. In the case of this compound (designated as compound B11 in a key study), isatin is reacted with 3'-methoxyacetophenone.[1][2] This intermediate then serves as a "cap" group, which is a critical component of the pharmacophore for HDAC inhibitors. The carboxylic acid at the 4-position is subsequently coupled with a linker and a zinc-binding group to yield the final active HDAC inhibitor.
Comparative Biological Activity
While direct quantitative biological data for this compound is scarce, the activity of its derivatives provides a strong indication of the potential of this scaffold. This section compares the anticancer and HDAC inhibitory activities of these derivatives with other relevant quinoline compounds.
Anticancer and HDAC Inhibitory Activity of this compound Derivatives
A study by Hui et al. (2022) synthesized a series of HDAC inhibitors using this compound as a structural component. The most potent of these, compound D28 , which incorporates the this compound moiety, demonstrated significant HDAC3 selectivity and potent antiproliferative activity against a panel of cancer cell lines.[1][2][3][4]
Table 1: HDAC Inhibitory Activity of a Derivative of this compound (Compound D28) [1][2][4]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | >100 | >100 | 24.45 | >100 |
| SAHA (Vorinostat) | 0.018 | 0.031 | 0.075 | 0.011 |
Table 2: Antiproliferative Activity of a Derivative of this compound (Compound D28) [1][2][4]
| Cell Line | Cancer Type | D28 IC50 (µM) | SAHA (Vorinostat) IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 | 0.45 |
| U266 | Multiple Myeloma | 1.08 | 1.22 |
| U937 | Histiocytic Lymphoma | 1.11 | 0.68 |
| MCF-7 | Breast Cancer | 5.66 | 4.21 |
| Fadu | Pharynx Carcinoma | 3.22 | 2.89 |
| MDA-MB-231 | Breast Cancer | 4.15 | 3.75 |
| MDA-MB-468 | Breast Cancer | 2.89 | 5.77 |
| A549 | Lung Cancer | 2.83 | 2.56 |
| A2780 | Ovarian Cancer | 3.86 | 3.11 |
| HepG2 | Liver Cancer | 2.16 | 2.78 |
These results indicate that the this compound scaffold can be effectively utilized to develop potent and selective HDAC inhibitors with significant anticancer activity.
Comparative Activity of Other Quinoline Derivatives
Other quinoline-4-carboxylic acid derivatives have also demonstrated promising biological activities. For instance, certain derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), another important target in cancer therapy.[1] Additionally, various quinoline derivatives have shown anti-inflammatory properties, often through the inhibition of pathways such as NF-κB.[5][6][7][8][9]
Table 3: Biological Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Target/Activity | Potency (IC50/EC50) | Reference |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition | 7.2 µM | [10] |
| 4-Anilinoquinoline-3-carbonitriles | EGFR Inhibition | Varies | |
| N-quinoline-benzenesulfonamides | NF-κB Inhibition | Varies | [7] |
| Quinoline-4-carboxamides | Antimalarial (P. falciparum) | 4 nM (Compound 27) | [4] |
| 2-Aryl-quinoline-4-carboxylic acids | Antibacterial (S. aureus) | MIC: 64 µg/mL (Compound 5a4) |
This comparative data highlights the broad therapeutic potential of the quinoline-4-carboxylic acid scaffold and suggests that the specific substitutions on the quinoline ring are critical determinants of biological activity and target selectivity.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways.
HDAC Inhibition Pathway
HDAC inhibitors, including those derived from this compound, exert their anticancer effects by preventing the deacetylation of histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
Caption: Mechanism of action of HDAC inhibitors derived from quinoline scaffolds.
NF-κB Signaling Pathway
Several quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and can sensitize cancer cells to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by certain quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
-
Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (e.g., trypsin), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound dilutions.
-
Incubate for a predefined period at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a further period to allow for substrate deacetylation.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Materials: Cancer cell lines, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cells, culture medium, LPS, Griess reagent, and test compounds.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcps.org [ijcps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Investigations on the 4-quinolone-3-carboxylic acid motif part 5: modulation of the physicochemical profile of a set of potent and selective cannabinoid-2 receptor ligands through a bioisosteric approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Activity of 2-Arylquinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the in vitro anticancer activity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is not extensively available in publicly accessible literature, the broader class of 2-arylquinoline-4-carboxylic acid derivatives has demonstrated significant potential as anticancer agents. This guide provides a comparative overview of the performance of several representative compounds from this class, supported by experimental data from various studies.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of various 2-arylquinoline-4-carboxylic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) |
| 2-Styryl-4-quinoline carboxylic acid derivative (Cmpd 21) | H1975 | Cytotoxicity | 0.21 |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | THP-1 (Leukemia) | Antiprolif. | 0.87 |
| Ursolic acid-quinoline derivative (Cmpd 3b) | MDA-MB-231 (Breast) | Cytotoxicity | 0.61 ± 0.07 |
| Ursolic acid-quinoline derivative (Cmpd 3b) | HeLa (Cervical) | Cytotoxicity | 0.36 ± 0.05 |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | Antiprolif. | 1.02 |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | A549 (Lung) | Antiprolif. | 2.83 |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | MCF-7 (Breast) | Antiprolif. | 5.66 |
| 4,7-Disubstituted quinoline derivative | SF-295 (CNS) | Cytotoxicity | 0.314-4.65 µg/cm³ |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of in vitro anticancer activity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a period of 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[3]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[4][5]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with phosphate-buffered saline (PBS), and resuspend them in Annexin V binding buffer.[2][5]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2][4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[6]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Activity Screening
The following diagram illustrates a typical workflow for the initial screening of a compound's anticancer properties.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.
Core Structure
The fundamental structure consists of a quinoline ring substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position. Modifications to the aryl ring (Ar), the quinoline core (positions R1, R2, R3), and the carboxylic acid group have profound effects on the biological activity.
A Comparative Analysis of the Doebner and Pfitzinger Reactions for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. Among the numerous methods developed for the synthesis of quinoline derivatives, the Doebner and Pfitzinger reactions have long been established as classical and valuable strategies for the preparation of quinoline-4-carboxylic acids. This guide provides an objective comparative analysis of these two named reactions, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic needs.
At a Glance: Doebner vs. Pfitzinger Reaction
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin (or derivative), Carbonyl compound with α-methylene group |
| Catalyst/Conditions | Typically Acid-Catalyzed (Brønsted or Lewis) | Base-Catalyzed (e.g., KOH, NaOH) |
| Key Transformation | Three-component condensation and cyclization | Condensation and cyclization following isatin ring-opening |
| Primary Product | 2-Substituted quinoline-4-carboxylic acids | 2,3-Disubstituted quinoline-4-carboxylic acids |
| Advantages | One-pot synthesis, commercially available starting materials.[1] | Versatile for creating diverse libraries of quinoline-4-carboxylic acids. |
| Disadvantages | Can result in low yields with electron-withdrawing groups on the aniline.[1] | Use of strong bases can be harsh and incompatible with base-sensitive functional groups on the isatin.[2][3] Both reactions can suffer from long reaction times and low yields with certain substrates.[2] |
Reaction Mechanisms
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Doebner Reaction Mechanism
The Doebner reaction is a three-component reaction that is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde.[1] This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization, and finally, oxidation to the aromatic quinoline-4-carboxylic acid.[1]
References
assessing the selectivity of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid for its target
A Comparative Selectivity Analysis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a versatile pharmacophore in the development of targeted inhibitors for a range of enzymes implicated in disease. While the specific selectivity profile of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is not extensively documented in publicly available literature, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has been shown to exhibit potent and selective inhibition against diverse targets, including Histone Deacetylase 3 (HDAC3), Sirtuin 3 (SIRT3), and Dihydroorotate Dehydrogenase (DHODH). This guide provides a comparative overview of the selectivity of representative compounds from this class against their respective targets, supported by experimental data and detailed methodologies.
Quantitative Selectivity Data
The following tables summarize the inhibitory activity and selectivity of key 2-phenylquinoline-4-carboxylic acid derivatives against their primary targets and related isoforms.
Table 1: Selectivity of an HDAC3 Inhibitor
| Compound | Target | IC50 (µM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 | Selectivity vs. HDAC6 | Reference |
| Molecule D28 | HDAC3 | 24.45 | No inhibition | No inhibition | No inhibition | [1][2][3] |
| RGFP966 | HDAC3 | 0.08 | >200-fold | >200-fold | >200-fold |
RGFP966 is a well-characterized, potent, and selective HDAC3 inhibitor included for comparison.
Table 2: Selectivity of a SIRT3 Inhibitor
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT2 | Reference |
| Molecule P6 | SIRT3 | 7.2 | ~4.5-fold | ~4.7-fold | [4][5] |
| 3-TYP | SIRT1/2/3 | SIRT1: 19 µM, SIRT2: 21 µM, SIRT3: 38 µM | Non-selective | Non-selective |
3-TYP is a known non-selective sirtuin inhibitor included for comparison.
Table 3: Activity of Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Analogue 41 | DHODH | 9.71 ± 1.4 | [6][7] |
| Analogue 43 | DHODH | 26.2 ± 1.8 | [6][7] |
| Brequinar | DHODH | 13 |
Brequinar is a well-characterized DHODH inhibitor included for comparison.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to allow for replication and further investigation.
HDAC3 Inhibition Assay (Fluorometric)
This protocol is based on the principle that HDAC3 deacetylates a fluorogenic substrate, which is then cleaved by a developer to produce a fluorescent signal.
Materials:
-
Recombinant human HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Trichostatin A (TSA) or RGFP966 as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the test compound dilutions. Include wells for a no-enzyme control (blank) and a vehicle control (DMSO).
-
Add the HDAC3 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
SIRT3 Inhibition Assay (Fluorometric)
This assay measures the NAD+-dependent deacetylase activity of SIRT3.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Nicotinamide as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, SIRT3 enzyme, and the fluorogenic substrate.
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 350-360 nm and emission at 450-465 nm).[8]
-
Calculate the percent inhibition and determine the IC50 value.
DHODH Inhibition Assay (Colorimetric)
This assay measures the reduction of a chromogenic substrate coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
Brequinar as a positive control
-
96-well clear microplates
-
Spectrophotometer microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the DHODH enzyme to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[9]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the relevant biological pathways and a general experimental workflow for assessing inhibitor selectivity.
Caption: HDAC3-mediated gene regulation and its inhibition.
Caption: SIRT3 regulation of mitochondrial function.
Caption: Role of DHODH in pyrimidine biosynthesis.
Caption: General workflow for assessing inhibitor selectivity.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
This guide provides an objective comparison of principal analytical methods for the quantification of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a molecule of interest in pharmaceutical research and development. The selection of a robust and validated analytical method is paramount for accurate quantification in diverse matrices, from active pharmaceutical ingredients (APIs) to biological samples.
This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). While direct, peer-reviewed cross-validation studies for this specific analyte are not widely published, this guide synthesizes established methodologies for quinoline-4-carboxylic acid derivatives to present a framework for method selection and validation.[1][2][3] This comparative analysis is intended to assist researchers and drug development professionals in choosing the most suitable method for their specific application, ensuring data integrity and reliability across different analytical platforms.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the key performance parameters for HPLC-UV and UPLC-MS/MS methods for the analysis of this compound. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method. The data presented are representative values based on typical performance for structurally similar compounds.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance
| Validation Parameter | HPLC-UV (Representative) | UPLC-MS/MS (Representative) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 0.15 - 0.3 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Selectivity | Good; potential interference from co-eluting impurities. | Excellent; based on specific precursor/product ion transitions. |
| Analysis Run Time | 10 - 15 minutes | 3 - 5 minutes |
Table 2: Cross-Validation Acceptance Criteria for Incurred Sample Reanalysis
| Parameter | Acceptance Criteria |
| Number of Samples | At least 20-40 study samples analyzed by both methods.[4] |
| Percent Difference | The difference between the values from the two methods should be within ±20% of their mean for at least 67% of the samples. |
| Correlation | A correlation coefficient (r) of > 0.95 between the two datasets. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized and fully validated for the specific matrix and intended use.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and cost-effective approach for routine quantification and purity analysis, particularly for bulk substances and formulated products.
Instrumentation:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from 10% B to 90% B over 10 minutes, followed by a 3-minute hold and a 2-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by DAD.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol or a suitable solvent.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase (initial conditions) to prepare a calibration curve ranging from the LOQ to an appropriate upper limit (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent as the standard to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides superior sensitivity and selectivity, making it the preferred method for bioanalysis (e.g., plasma, urine), trace-level impurity detection, and studies requiring high throughput.[5]
Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast linear gradient from 5% B to 95% B over 2.5 minutes, followed by a 0.5-minute hold and 1-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): 280.1 m/z ([M+H]⁺).
-
Product Ions (Q3): Specific fragment ions determined by infusion of a standard solution (e.g., 234.1 m/z for loss of COOH, 206.1 m/z for further fragmentation).
-
Collision Energy & Cone Voltage: Optimized for maximum signal intensity for each MRM transition.
Standard and Sample Preparation:
-
Stock and Working Standards: Prepared as described for the HPLC-UV method, but at lower concentration ranges (e.g., 0.1 - 100 ng/mL).
-
Sample Preparation (for Biological Matrix): Perform a protein precipitation (e.g., with acetonitrile) or a solid-phase extraction (SPE) to remove matrix interferences. Evaporate the supernatant/eluate and reconstitute in the initial mobile phase before injection.
Visualizations: Workflows and Logical Relationships
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for HPLC-UV quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants | MDPI [mdpi.com]
Efficacy of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid and Its Derivatives: A Comparative Analysis Against Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives against standard drugs in the fields of oncology and infectious diseases. The primary focus is on its activity as a histone deacetylase (HDAC) inhibitor for cancer therapy and its potential as an antileishmanial agent. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound belongs to the 2-arylquinoline-4-carboxylic acid class of compounds, which has garnered significant interest for its diverse pharmacological activities. Research has primarily explored its potential in two key areas:
-
As a Histone Deacetylase (HDAC) Inhibitor: A hydroxamic acid derivative of this compound, referred to as molecule D28 , has demonstrated selective inhibitory activity against HDAC3, an enzyme implicated in cancer development. Comparative studies show its anti-proliferative effects are comparable to the FDA-approved drug Vorinostat (SAHA) in specific cancer cell lines.
-
As a Potential Antileishmanial Agent: While direct experimental data for this compound is limited, related 2-arylquinoline-4-carboxylic acid derivatives have shown activity against Leishmania parasites. The proposed mechanism of action for this class of compounds involves the inhibition of Leishmania N-myristoyltransferase (LmNMT), an enzyme crucial for parasite viability.
This guide will delve into the available quantitative data, experimental procedures, and the underlying biological pathways to provide a comprehensive overview for research and development purposes.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data comparing the efficacy of a derivative of this compound with standard drugs.
Table 1: In Vitro HDAC Inhibition and Anti-proliferative Activity
This table presents the half-maximal inhibitory concentration (IC50) values for molecule D28 , a hydroxamic acid derivative of this compound, against various HDAC enzymes and cancer cell lines, in comparison to the standard HDAC inhibitor, Vorinostat (SAHA).
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Molecule D28 | HDAC3 | 24.45 | [1][2] |
| HDAC1 | >1000 | [1] | |
| HDAC2 | >1000 | [1] | |
| HDAC6 | >1000 | [1] | |
| MCF-7 (Breast Cancer) | 5.66 | [1][2] | |
| MDA-MB-231 (Breast Cancer) | 4.15 | [1][2] | |
| MDA-MB-468 (Breast Cancer) | 2.89 | [1][2] | |
| Vorinostat (SAHA) | HDAC1 | ~0.01 | [1][2] |
| HDAC3 | ~0.02 | [1][2] | |
| MCF-7 (Breast Cancer) | 5.77 | [1][2] | |
| MDA-MB-231 (Breast Cancer) | 4.21 | [1][2] | |
| MDA-MB-468 (Breast Cancer) | 3.75 | [1][2] |
Note: Lower IC50 values indicate greater potency.
Table 2: Antileishmanial Activity of a Related 2-Arylquinoline-4-Carboxylic Acid Derivative
Direct experimental data for the antileishmanial activity of this compound was not available in the reviewed literature. The following data is for a structurally related 2-acetanilide 2-arylquinoline-4-carboxylate and is presented to indicate the potential of this chemical class.
| Compound | Target Organism | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Compound 5n (R/R' = Br/Cl) | Leishmania infantum (promastigotes) | 17.08 ± 1.09 | Amphotericin B | Not directly compared in the same study, but typically in the low micromolar to nanomolar range. | [3] |
Note: This data is for a related compound and should be interpreted with caution regarding the specific efficacy of this compound.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound and its derivatives.
Caption: Simplified signaling pathway of HDAC3 in cancer progression and its inhibition.
Caption: Proposed mechanism of action for antileishmanial quinoline derivatives via LmNMT inhibition.
Caption: General experimental workflow for an in vitro fluorometric HDAC inhibition assay.
Caption: Experimental workflow for in vitro antileishmanial screening against intracellular amastigotes.
Experimental Protocols
In Vitro Fluorometric HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
Test compound and a standard inhibitor (e.g., Vorinostat) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the standard inhibitor in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: To the wells of a 96-well plate, add the HDAC Assay Buffer, followed by the diluted test compound, standard inhibitor, or vehicle control (DMSO).
-
Enzyme Addition: Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~460 nm for AMC-based substrates).
-
Data Analysis: Subtract the background fluorescence from the "no enzyme" control wells. Calculate the percentage of HDAC inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antileishmanial Assay (Intracellular Amastigotes)
Objective: To determine the efficacy of a test compound against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes
-
Macrophage cell line (e.g., THP-1, J774A.1)
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound and a standard antileishmanial drug (e.g., Amphotericin B, Miltefosine)
-
96-well tissue culture plates
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa stain)
-
Microscope
Procedure:
-
Macrophage Seeding: Seed the macrophage cell line into 96-well plates and incubate to allow for cell adherence. If using THP-1 cells, differentiate them into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1).
-
Incubation for Infection: Incubate the plates to allow for phagocytosis of the promastigotes and their transformation into intracellular amastigotes.
-
Removal of Extracellular Parasites: Wash the wells to remove any non-phagocytosed promastigotes.
-
Treatment: Add fresh medium containing serial dilutions of the test compound, standard drug, or vehicle control to the infected macrophages.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
-
Fixation and Staining: At the end of the incubation period, fix the cells with a suitable fixative and stain with a staining solution to visualize the macrophages and intracellular amastigotes.
-
Microscopic Evaluation: Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 100 macrophages per well.
-
Data Analysis: Calculate the percentage of inhibition of parasite proliferation compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The available evidence suggests that derivatives of this compound hold promise as therapeutic agents. Specifically, the hydroxamic acid derivative D28 demonstrates potent and selective inhibition of HDAC3, with anti-proliferative activity in breast cancer cell lines comparable to the standard drug Vorinostat. This highlights its potential as a lead compound for the development of novel epigenetic cancer therapies.
In the context of leishmaniasis, while direct evidence for this compound is lacking, the broader class of 2-arylquinoline-4-carboxylic acids has shown antileishmanial activity. The proposed targeting of the essential parasite enzyme LmNMT provides a strong rationale for further investigation. Future studies should focus on synthesizing and evaluating this compound and its derivatives against the intracellular amastigote forms of various Leishmania species and comparing their efficacy directly with standard antileishmanial drugs like Amphotericin B and Miltefosine. Such studies are crucial to validate the therapeutic potential of this specific chemical scaffold in the fight against this neglected tropical disease.
References
in vivo validation of the therapeutic potential of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid derivatives
Comparative Guide to the In Vivo Therapeutic Potential of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
Introduction:
This guide provides a comparative analysis of the therapeutic potential of 2-phenylquinoline-4-carboxylic acid derivatives and related quinoline-carboxamides. While extensive in vivo validation data for the specific derivative, 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, is limited in publicly accessible literature, this document summarizes the available preclinical data for the broader chemical class. The objective is to offer a comparative overview of their performance against various therapeutic targets, supported by experimental data from relevant studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The derivatives of quinoline-4-carboxylic acid have garnered significant interest due to their versatile biological activities. Researchers have explored their potential as anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The core scaffold of these compounds can be synthesized through methods like the Pfitzinger reaction, which allows for diverse substitutions and the generation of libraries for screening.[4][5][6]
Performance Comparison of Quinoline-4-Carboxylic Acid Derivatives
The therapeutic applications of this class of compounds are diverse, with different derivatives showing potency against different diseases. Below is a comparison based on their primary therapeutic targets.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A significant area of investigation for 2-phenylquinoline-4-carboxylic acid derivatives is their potential as anticancer agents through the inhibition of histone deacetylases (HDACs).[4][7] Overexpression of certain HDACs is linked to tumorigenesis, making them a key therapeutic target.[4]
Table 1: In Vitro Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors
| Compound ID | Derivative Structure | Target | IC50 Value (µM) | Cell Line | Reference |
| D28 | 2-phenylquinoline-4-carboxylic acid derivative with hydroxamic acid ZBG | HDAC3 | 24.45 | - | [4][7] |
| B11 | This compound | - | Data not reported | - | [4] |
| SAHA (Vorinostat) | Approved HDAC Inhibitor (Reference) | Pan-HDAC | 0.02-0.08 | Various | Commercially available data |
ZBG: Zinc-Binding Group. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data for B11 was not available in the cited literature.
The data indicates that derivatives like D28 show selectivity for HDAC3, which could offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors.[4][7]
Antimalarial Activity
Quinoline-based compounds have a long history in the treatment of malaria. Recent research has focused on novel quinoline-4-carboxamide derivatives that demonstrate potent multistage antimalarial activity and significant in vivo efficacy.[8][9][10]
Table 2: In Vivo Efficacy of Quinoline-4-Carboxamide Derivatives against Plasmodium berghei
| Compound ID | Dosing Regimen | ED90 (mg/kg) | Outcome | Reference |
| Compound 2 | 30 mg/kg, oral, once daily for 4 days | 0.1 - 0.3 | Complete cure in mouse model | [8] |
| Chloroquine | Standard Antimalarial (Reference) | ~1.25 | - | Historical data |
ED90: The effective dose required to produce a 98.1% reduction in parasitemia. The data highlights the potent in vivo activity of novel quinoline-4-carboxamide derivatives, surpassing the efficacy of standard treatments in this model.[8][10]
Other Therapeutic Targets
This class of molecules has also been investigated for other therapeutic applications, including the inhibition of dihydroorotate dehydrogenase (DHODH) for potential use in treating diseases like acute myeloid leukemia.[5]
Table 3: Pharmacokinetic Properties of a Quinoline-Based DHODH Inhibitor
| Compound ID | Parameter | Value | Dosing | Reference |
| Compound 41 | Oral Bioavailability (F) | 56% | Oral (PO) | [5] |
| Compound 41 | Elimination Half-life (t1/2) | 2.78 h | Oral (PO) | [5] |
This data demonstrates that quinoline-4-carboxylic acid derivatives can be optimized to have favorable pharmacokinetic properties, such as significant oral bioavailability, which is crucial for clinical development.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
General Synthesis via Pfitzinger Reaction
The 2-substituted phenylquinoline-4-carboxylic acid core is often synthesized using the Pfitzinger reaction.[4][5]
-
Reaction Setup: Isatin or a substituted isatin is dissolved in a solution of potassium hydroxide in ethanol and water.
-
Addition of Ketone: A substituted acetophenone (e.g., 3-methoxy-acetophenone) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for 24-48 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is redissolved in 1 M NaOH and washed with ethyl acetate.
-
Acidification: The aqueous layer is acidified with HCl or acetic acid until a precipitate forms.
-
Purification: The solid product is collected by filtration and can be further purified by crystallization.[4][5]
In Vivo Antimalarial Efficacy Study (Plasmodium berghei Mouse Model)
This protocol is a standard for assessing the in vivo efficacy of antimalarial drug candidates.[8]
-
Animal Model: Female BALB/c mice are used.
-
Infection: Mice are infected intravenously with Plasmodium berghei.
-
Drug Administration: The test compounds are formulated in a suitable vehicle (e.g., 7% Tween-80, 3% ethanol in water) and administered orally once daily for four consecutive days, starting 24 hours post-infection.
-
Monitoring: Parasitemia (the percentage of red blood cells infected with the parasite) is monitored by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The ED90, the dose at which a 98.1% reduction in parasitemia compared to a vehicle-treated control group is observed, is calculated.[8][10] Survival time is also monitored.[10]
HDAC Enzyme Inhibition Assay
This in vitro assay is used to determine the potency and selectivity of compounds against HDAC enzymes.[4]
-
Enzyme Source: HeLa cell nucleus extract, which contains a mixture of HDAC isoforms, is used.
-
Incubation: The test compounds are incubated with the enzyme source and a fluorogenic substrate.
-
Detection: The reaction is stopped, and the fluorescence is measured. The level of fluorescence is proportional to the enzyme activity.
-
Calculation: The percentage inhibitory rate (PIR) is calculated, and IC50 values are determined from dose-response curves.[4]
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Mechanism of action for HDAC inhibitor-based anticancer therapy.
Experimental Workflow
Caption: General workflow for in vivo antimalarial efficacy studies.
Synthesis Workflow
Caption: Simplified workflow for the Pfitzinger synthesis of the core scaffold.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Potential of Quinoline-4-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, quinoline-4-carboxylic acids have emerged as a promising class of compounds with significant antioxidant potential. This guide provides an objective comparison of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, supported by experimental data from peer-reviewed literature. It details the methodologies of key antioxidant assays and illustrates the underlying cellular mechanisms, offering a comprehensive resource for researchers in the field of antioxidant research and drug discovery.
Comparative Antioxidant Activity
The antioxidant capacity of quinoline-4-carboxylic acid derivatives is influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the antioxidant activity of selected derivatives from various studies, benchmarked against standard antioxidants. The data is presented as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) and as equivalence to a standard for the ferric reducing antioxidant power (FRAP) assay. Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Standard Antioxidant | Standard IC50 (µg/mL) | Reference |
| 2-Methylquinoline-4-carboxylic acid | DPPH | - | Isatin | - | --INVALID-LINK--[1] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | - | Isatin | - | --INVALID-LINK--[1] |
| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid (Compound 14) | ABTS | Good | - | - | --INVALID-LINK--[2] |
| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid (Compound 21a) | ABTS | Good | - | - | --INVALID-LINK--[2] |
| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid (Compound 21b) | ABTS | Good | - | - | --INVALID-LINK--[2] |
| [2,3′-Biquinoline]-4-carboxylic acid analog (Compound 9) | DPPH | 1.25 | Ascorbic Acid | 4.5 | --INVALID-LINK--[3] |
| Quinoline-3-carbaldehyde analog (Compound 20) | DPPH | 1.75 | Ascorbic Acid | 4.5 | --INVALID-LINK--[3] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. The study by Fikriya et al. reported inhibition percentages at a fixed concentration rather than IC50 values, indicating that 2-(4-methylphenyl)quinoline-4-carboxylic acid (40.43% inhibition) was a better antioxidant than 2-methylquinoline-4-carboxylic acid (30.25% inhibition) at 5 mg/L.[1][4] Conversely, another study found that quinoline-4-carboxylic acid and other derivatives lacked significant DPPH radical scavenging capacity compared to ascorbic acid.[5]
Signaling Pathways Modulated by Quinoline Derivatives
The antioxidant effects of quinoline derivatives are not solely based on direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators like quinoline derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.
Experimental Workflow for Antioxidant Activity Assessment
A systematic approach is crucial for the reliable benchmarking of antioxidant compounds. The following diagram outlines a general experimental workflow for assessing the antioxidant activity of quinoline-4-carboxylic acid derivatives.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compounds (quinoline-4-carboxylic acid derivatives) at various concentrations
-
Standard antioxidant (e.g., Ascorbic acid, Trolox) at various concentrations
-
Methanol or ethanol (spectroscopic grade)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[6][7]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8]
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds at various concentrations
-
Standard antioxidant (e.g., Trolox) at various concentrations
-
Ethanol or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[8]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).[9]
-
Measure the decrease in absorbance at 734 nm.
-
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.[10]
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP working reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test compounds at various concentrations
-
Standard (e.g., FeSO₄ or Trolox) at various concentrations
-
-
Procedure:
-
Pre-warm the FRAP working reagent to 37°C.
-
Add a small volume of the test sample or standard to a 96-well plate.
-
Add the FRAP working reagent to all wells.
-
Incubate at 37°C for a specific time (e.g., 4-30 minutes).[10]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: A standard curve is generated using the standard, and the antioxidant capacity of the samples is expressed as equivalents of the standard (e.g., µM Fe²⁺ equivalents).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[11][12]
-
Materials:
-
Human hepatocarcinoma (HepG2) cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe
-
Peroxyl radical generator (e.g., AAPH or ABAP)
-
Test compounds at various concentrations
-
Standard antioxidant (e.g., Quercetin)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and culture until confluent.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the test compound or standard and the DCFH-DA probe for 1 hour at 37°C.
-
Remove the solution and wash the cells.
-
Add the radical generator (AAPH) to induce oxidative stress.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis: The antioxidant activity is determined by the reduction in fluorescence in the presence of the test compound compared to the control. The results are often expressed as quercetin equivalents.[12]
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
comparative docking studies of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid analogues
A Comparative Guide to the Docking Studies of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid Analogues
The 2-aryl-quinoline-4-carboxylic acid scaffold is a prominent structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogues of this core structure have been investigated for their potential as anticancer, antimalarial, antitubercular, and anti-inflammatory agents.[1][2] Molecular docking studies are a crucial component of this research, providing insights into the binding modes and potential targets of these compounds, thereby guiding further drug design and development. This guide provides a comparative overview of docking studies on analogues of this compound, summarizing key quantitative data, experimental protocols, and visualizing relevant workflows and biological pathways.
Comparative Docking and Biological Activity Data
The following table summarizes the biological activities and docking scores of various 2-aryl-quinoline-4-carboxylic acid analogues from several studies. These compounds share the same core structure but differ in the substitution pattern on the 2-phenyl ring and the quinoline nucleus.
| Compound ID/Analogue Description | Target Protein | Biological Activity (IC₅₀) | Docking Score/Binding Energy (kcal/mol) | Reference |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid (3a) | Anticancer (PDB: 1S63) | - | -7.82 | [1] |
| 2-(Thiophen-2-yl)quinoline-4-carboxylic acid (3b) | Anticancer (PDB: 1S63) | - | -8.57 | [1] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | 7.2 µM | - | [3] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT1 | 32.6 µM | - | [3] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT2 | 33.5 µM | - | [3] |
| 7,8,9,10-Tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 | 0.043 µM | - | [4] |
| Celecoxib (Reference Drug) | COX-2 | 0.060 µM | - | [4] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | 168.78 µM (MCF-7 cell line) | - | [5] |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6h) | EGFR Kinase | 0.22 µM | - | [6] |
| Lapatinib (Reference Drug) | EGFR Kinase | 0.18 µM | - | [6] |
Experimental Protocols
The methodologies employed in the synthesis and evaluation of these quinoline analogues generally follow a standardized workflow.
Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
A common synthetic route for these compounds is the Pfitzinger reaction .[1][7]
-
Reaction: Isatin (or a substituted isatin) is reacted with an appropriate α-methyl ketone (e.g., acetophenone derivative) in the presence of a base, typically potassium hydroxide in an ethanol/water mixture.[8]
-
Heating: The reaction mixture is heated, often under reflux or using microwave irradiation to shorten reaction times.[8]
-
Acidification: After the reaction is complete, the mixture is diluted with water and acidified to precipitate the crude carboxylic acid product.
-
Purification: The crude product is collected by filtration and purified, commonly by recrystallization or column chromatography, to yield the final 2-aryl-quinoline-4-carboxylic acid.[1]
An alternative is the Doebner reaction , where an aniline, an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid are reacted.[9]
Molecular Docking Protocol
Molecular docking studies are performed to predict the binding orientation and affinity of the synthesized compounds with their target proteins.
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, ions, and co-crystallized ligands are typically removed.[10]
-
Ligand Preparation: The 2D structures of the quinoline analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Software packages like AutoDock or Dock are used for the docking calculations.[10] A grid box is defined around the active site of the protein. The software then explores different conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, key interactions (like hydrogen bonds and hydrophobic interactions), and to correlate the docking scores with the experimental biological activities.[11]
Visualizations
Workflow for Comparative Docking Studies
The following diagram illustrates the typical workflow for a comparative docking study of novel compounds.
Caption: A flowchart of the in-silico drug design process.
Hypothetical Kinase Inhibition Signaling Pathway
Many quinoline derivatives have been identified as kinase inhibitors.[12] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.[13]
Caption: Inhibition of a signaling cascade by quinoline analogues.
References
- 1. ijcps.org [ijcps.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a compound that, due to its chemical structure, requires careful handling as hazardous waste. The following procedures are based on established best practices for the disposal of quinoline derivatives and carboxylic acids.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1][2][3]
-
Body Protection: A laboratory coat is required to protect against spills.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to local, state, and national regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound.
-
Solid Waste: This includes the pure compound and any contaminated disposable items such as weighing paper, gloves, and pipette tips. These materials must be collected as hazardous waste.[1][3]
-
Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container.[1][3] Do not mix with incompatible waste streams to prevent dangerous reactions.[1]
Step 2: Waste Containment and Labeling
-
Containers: Use designated, leak-proof, and sealable containers made of a material compatible with the chemical waste.[2][3] Ensure the container has a secure, tight-fitting lid.[1]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2][3] If it is a liquid waste mixture, list all components and their approximate percentages.[3]
Step 3: Storage and Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA), while awaiting pickup.[3]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[2][3]
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate the area and alert your supervisor.[2]
-
Remove all sources of ignition.[2]
-
For minor solid spills, carefully clean up the material to avoid generating dust and place it in a labeled hazardous waste container.[2]
-
Thoroughly wash the spill area with water.[2]
-
In case of personal contact, flush the affected area with copious amounts of water and seek medical attention.[2]
Quantitative Data Summary
| Disposal Method | General Guideline for Simple Carboxylic Acids | Applicability to this compound |
| Drain Disposal | Generally prohibited for hazardous chemicals.[2] Some simple carboxylic acids (≤5 carbon atoms) may be neutralized and drain-disposed in small quantities (up to 100g or 100mL) with copious amounts of water, with EHS approval.[2][4] | Not Recommended due to the complex and hazardous nature of the quinoline structure.[2] |
| Hazardous Waste Collection | Required for concentrated acids (>10%) or acids mixed with other hazardous chemicals.[5] | Mandatory |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other quinoline-4-carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Identification and Personal Protective Equipment
Based on the hazard profiles of similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4] It may also be harmful if swallowed.[2][4] A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over goggles when there is a potential for splashing or dust generation.[5][6] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][7] Gloves should be inspected before use and changed frequently, especially after direct contact. For larger quantities, consider additional protective clothing.[5] |
| Respiratory Protection | For handling the solid form that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[6][7][8] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Safe Handling Procedures:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][8]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Important: Do not empty into drains or dispose of with regular trash.[5][9]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
